Iodocyclobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
iodocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVOSTCYXXRQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513424 | |
| Record name | Iodocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-29-8 | |
| Record name | Iodocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | iodocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Iodocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclobutane (C₄H₇I) is a halogenated cycloalkane that serves as a versatile synthetic intermediate in organic chemistry. Its unique structural and electronic properties, stemming from the four-membered ring and the reactive carbon-iodine bond, make it a valuable building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data.
Chemical and Physical Properties
This compound is a colorless to light-yellow liquid with a characteristic odor. The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₇I | [1] |
| Molecular Weight | 182.00 g/mol | [2] |
| Boiling Point | 141.4 °C at 760 mmHg | [3] |
| Density | 1.9 g/cm³ | [3] |
| Refractive Index | 1.57 | [3] |
| CAS Number | 38557-29-8 | [2] |
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the substitution of other halogens or the iodination of a suitable cyclobutane precursor.
Finkelstein Reaction from Cyclobutyl Bromide
A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the treatment of a cyclobutyl halide (typically bromide or chloride) with an alkali metal iodide in a suitable solvent like acetone.[4] The precipitation of the less soluble sodium bromide or chloride drives the reaction to completion.
Experimental Protocol:
-
Materials: Cyclobutyl bromide, sodium iodide, acetone (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutyl bromide (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium bromide) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The residue is then taken up in diethyl ether and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
-
Iodination of Cyclobutanol
Alkyl iodides can also be prepared from the corresponding alcohols.[3] This typically involves the use of a reagent system that converts the hydroxyl group into a good leaving group, which is then displaced by iodide.
Experimental Protocol (Representative):
-
Materials: Cyclobutanol, triphenylphosphine, iodine, dichloromethane.
-
Procedure:
-
To a solution of triphenylphosphine (1.2 eq) in dichloromethane in a round-bottom flask, add iodine (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture until the iodine has completely dissolved.
-
Slowly add a solution of cyclobutanol (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Caption: Synthetic routes to this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the nature of the carbon-iodine bond. The iodine atom is an excellent leaving group, making this compound susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the cyclobutane ring.[1]
Experimental Protocol: Synthesis of Cyclobutyl Azide
-
Materials: this compound, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude cyclobutyl azide.
-
Further purification can be performed by vacuum distillation.
-
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base typically leads to the formation of cyclobutene via an E2 elimination mechanism. The choice of base can influence the regioselectivity of the elimination.[5]
Experimental Protocol: Synthesis of Cyclobutene
-
Materials: this compound, potassium tert-butoxide, tert-butanol.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the volatile cyclobutene product by GC analysis of the headspace.
-
For isolation, the product can be distilled directly from the reaction mixture into a cold trap.
-
Alternatively, the reaction can be quenched with water, and the organic product extracted with a low-boiling-point solvent (e.g., pentane). The extract is then carefully concentrated.
-
Caption: Major reaction pathways of this compound.
Spectroscopic Data and Analysis
The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. Below is a summary of the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the puckered nature of the cyclobutane ring and the spin-spin coupling between the protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| CH-I | ~ 4.0 - 4.5 | Multiplet |
| Ring CH₂ | ~ 1.8 - 2.8 | Multiplets |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atom attached to the iodine and the methylene carbons of the ring.
| Carbon | Expected Chemical Shift (ppm) |
| C-I | ~ 10 - 20 |
| Ring CH₂ | ~ 25 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Bond | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2850 - 3000 | Strong |
| CH₂ bend | ~ 1450 | Medium |
| C-I stretch | 500 - 600 | Medium-Weak |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 182 | [C₄H₇I]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 55 | [C₄H₇]⁺ (Loss of I) |
Applications in Drug Discovery and Development
Cyclobutane-containing molecules are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can provide favorable properties for drug candidates.[6] this compound serves as a key starting material for the synthesis of a variety of cyclobutane derivatives.[1] The ability to introduce different functional groups through nucleophilic substitution allows for the exploration of a wide chemical space in the search for new therapeutic agents. For example, the synthesis of cyclobutyl amines and azides opens pathways to novel scaffolds for drug discovery.[7][8]
Caption: Role of this compound in drug discovery workflow.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physical properties and predictable reactivity make it a useful tool for researchers and scientists. The detailed experimental protocols and spectroscopic data provided in this guide serve as a practical resource for the synthesis and characterization of this compound and its derivatives, particularly for applications in the development of new chemical entities with potential therapeutic value. Further exploration of its reactivity and the biological activity of its derivatives is warranted.
References
- 1. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]
- 6. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. Synthesis of alkyl iodides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Synthesis of Iodocyclobutane from Cyclobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of iodocyclobutane from cyclobutane. Direct iodination of cyclobutane is not a common or efficient transformation. Therefore, this document outlines a robust and well-documented two-step approach: the free-radical bromination of cyclobutane to yield bromocyclobutane, followed by a Finkelstein halogen exchange reaction to produce the target compound, this compound. This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in practical application.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. Its utility stems from the reactivity of the carbon-iodine bond, which allows for a variety of coupling reactions and nucleophilic substitutions. The synthesis of this compound from the parent alkane, cyclobutane, is a fundamental transformation. This guide details a reliable two-step synthetic pathway, providing researchers with the necessary information for its successful implementation.
Overall Synthetic Pathway
The conversion of cyclobutane to this compound is most effectively achieved through a two-step process:
-
Free-Radical Bromination: Cyclobutane is first converted to bromocyclobutane via a free-radical chain reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Finkelstein Halogen Exchange: The resulting bromocyclobutane is then treated with an iodide salt, typically sodium iodide in acetone, to yield this compound.
Caption: Overall two-step synthesis of this compound from cyclobutane.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis.
| Step | Reaction | Reactants | Products | Typical Yield (%) |
| 1 | Free-Radical Bromination | Cyclobutane, N-Bromosuccinimide (NBS) | Bromocyclobutane | 60-70% |
| 2 | Finkelstein Reaction | Bromocyclobutane, Sodium Iodide (NaI) | This compound | 85-95% |
Experimental Protocols
Step 1: Synthesis of Bromocyclobutane from Cyclobutane
This protocol is based on standard procedures for the free-radical bromination of cycloalkanes using N-bromosuccinimide.
Materials:
-
Cyclobutane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
5% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutane, N-bromosuccinimide (1.05 equivalents), and a catalytic amount of a radical initiator such as AIBN or BPO.
-
Add anhydrous carbon tetrachloride as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution (to remove any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude bromocyclobutane by fractional distillation to obtain the pure product.
Step 2: Synthesis of this compound from Bromocyclobutane
This protocol describes the Finkelstein halogen exchange reaction.
Materials:
-
Bromocyclobutane (from Step 1)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Deionized water
-
5% Sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anhydrous sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add bromocyclobutane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction progress is indicated by the formation of a white precipitate (sodium bromide). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with deionized water, 5% sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure if necessary.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for the synthesis of this compound.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for consulting relevant safety data sheets (SDS) for all chemicals used.
An In-depth Technical Guide to the Molecular Structure and Bonding of Iodocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of iodocyclobutane. Due to a lack of specific experimental or computational data in the current body of scientific literature, this guide focuses on the predicted structural characteristics of this compound based on the well-established principles of cyclobutane conformational analysis and data from related substituted cyclobutanes. The document covers the puckered nature of the cyclobutane ring, the conformational isomerism arising from the position of the iodine substituent, and the anticipated bond parameters. A general experimental protocol for the synthesis of this compound is also provided.
Introduction
This compound (C₄H₇I) is a halogenated cycloalkane of interest in organic synthesis, serving as a versatile intermediate for the introduction of the cyclobutyl moiety into larger molecules.[1] Its reactivity is largely dictated by the nature of the carbon-iodine bond and the inherent strain of the four-membered ring. A thorough understanding of its three-dimensional structure is crucial for predicting its chemical behavior and for its application in the design of novel chemical entities in drug discovery and materials science.
The cyclobutane ring is not planar but exists in a dynamic, puckered conformation to alleviate torsional strain.[2][3] The presence of a substituent, such as an iodine atom, introduces conformational isomers with distinct steric and electronic properties. This guide will explore these structural features in detail.
Predicted Molecular Structure and Bonding
Ring Puckering
The cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation to minimize the eclipsing interactions between adjacent C-H bonds that would be present in a planar structure.[2][3] This puckering is characterized by a dihedral angle between the two C-C-C planes of the ring. For substituted cyclobutanes, this puckering angle typically ranges from 158° to 175°.[4] It is expected that this compound will exhibit a similar puckered structure.
Conformational Isomerism: Axial vs. Equatorial
The puckered nature of the cyclobutane ring gives rise to two distinct positions for the iodine substituent: axial and equatorial-like. These two arrangements represent two different conformers of this compound.
-
Axial (a) Conformer: The C-I bond is roughly parallel to the axis of symmetry of the ring.
-
Equatorial (e) Conformer: The C-I bond points away from the ring, in a more "outward" direction.
The relative stability of the axial and equatorial conformers is determined by a balance of steric and electronic factors. In many substituted cyclobutanes, the equatorial conformer is favored to minimize steric hindrance. However, in some cases, such as with the trifluoromethyl group, the axial position is preferred.[4] For this compound, the larger size of the iodine atom would suggest a preference for the equatorial position to reduce steric interactions with the hydrogen atoms on the cyclobutane ring. However, without specific computational or experimental data, the precise energy difference and equilibrium distribution between the two conformers remain undetermined.
Figure 1: Puckered conformations of this compound.
Expected Structural Parameters
The following table summarizes the expected bond lengths and angles for this compound. These values are based on typical bond parameters for similar molecules and should be considered as approximations in the absence of direct experimental data for this compound.
| Parameter | Expected Value (approx.) | Notes |
| Bond Lengths (Å) | ||
| C-I | ~2.14 | Based on typical C(sp³)-I bond lengths. |
| C-C | ~1.55 | Slightly longer than in unstrained alkanes due to ring strain. |
| C-H | ~1.09 | Typical C(sp³)-H bond length. |
| Bond Angles (°) | ||
| ∠C-C-C | ~88 | Deviates significantly from the ideal tetrahedral angle of 109.5° due to ring strain. |
| ∠H-C-H | ~109 | Expected to be close to the standard tetrahedral angle. |
| ∠I-C-C | ~110 | Dependent on the axial/equatorial position and puckering of the ring. |
| Dihedral Angles (°) | ||
| Ring Puckering Angle | 158 - 175 | The angle between the two C-C-C planes of the cyclobutane ring, based on data for other substituted cyclobutanes.[4] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via several methods. A common laboratory-scale preparation involves the nucleophilic substitution of a better leaving group, such as bromide, with an iodide salt.
Reaction:
Bromocyclobutane + NaI → this compound + NaBr
Materials:
-
Bromocyclobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.
-
Add bromocyclobutane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the formation of a sodium bromide precipitate.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining sodium iodide and acetone.
-
Separate the organic layer and wash it with a sodium thiosulfate solution to remove any traces of iodine.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound product.
-
The product can be further purified by distillation.
Figure 2: Experimental workflow for this compound synthesis.
Conclusion
While a precise, experimentally determined structure of this compound is not currently available, this technical guide has provided a detailed overview of its expected molecular structure and bonding based on established chemical principles. The cyclobutane ring is predicted to be puckered, and the iodine substituent can exist in either an axial or equatorial-like position, leading to two distinct conformers. A general protocol for the synthesis of this compound has also been outlined. Further computational and experimental studies are warranted to provide a quantitative understanding of the structure and conformational energetics of this important synthetic intermediate.
References
- 1. Buy this compound | 38557-29-8 [smolecule.com]
- 2. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.smu.edu [s3.smu.edu]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Iodocyclobutane
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of iodocyclobutane (CAS No: 38557-29-8), a halogenated cyclic alkane of interest in organic synthesis and medicinal chemistry.[1] The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents logical workflows for these procedures.
Core Physical and Chemical Properties
This compound is a four-membered cyclic compound featuring an iodine atom bonded to the cyclobutane ring.[2] Its molecular formula is C₄H₇I, with a molecular weight of approximately 182.00 g/mol .[2][3] It typically presents as a colorless to pale yellow liquid.[1] The presence of the iodine atom makes it a useful intermediate for nucleophilic substitution reactions.[1][2]
Quantitative Physical Data
The primary physical constants for this compound are summarized in the table below. These values are critical for reaction setup, purification processes (such as distillation), and analytical characterization.
| Physical Property | Value | Conditions |
| Boiling Point | 141.4 °C | At 760 mmHg[4] |
| Density | 1.9 g/cm³ | Not Specified |
| Vapor Pressure | 7.337 mmHg | At 25 °C[4] |
| Refractive Index | 1.57 | Not Specified[4] |
Standardized Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid compounds like this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] For small sample volumes, the capillary method (or micro-reflux method) is highly effective and convenient.[6]
Materials:
-
Sample of this compound (~0.5 mL)
-
Small test tube (e.g., 150mm diameter)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath, Thiele tube, or metal heating block)[6][7]
-
Clamps and stand
Procedure:
-
Sample Preparation: Place approximately 0.5 mL of the liquid this compound into the small test tube.[6]
-
Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.[8]
-
Apparatus Assembly:
-
Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[6][8] This indicates the liquid's vapor has displaced all the air and its vapor pressure is exceeding the external pressure.
-
Boiling Point Reading: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point.[7][8] Record this temperature.
-
Pressure Correction: For high accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]
Density is the mass per unit volume of a substance.[9] The pycnometer method is a highly precise technique for determining the density of liquids by comparing the weight of a known volume of the sample to the weight of the same volume of a reference substance with a known density, such as distilled water.[9][10]
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary hole)[10]
-
Analytical balance
-
Sample of this compound
-
Distilled water (as a reference liquid)
-
Thermostatic bath (for precise temperature control)[11]
Procedure:
-
Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance and record this mass (m₀).[9]
-
Measure Mass with Reference Liquid (Water): Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary.[9] Ensure no air bubbles are trapped. Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.[11] Dry the exterior completely and weigh it. Record this mass (m₁).
-
Measure Mass with Sample Liquid (this compound): Empty and dry the pycnometer. Fill it with this compound, following the same procedure of inserting the stopper, equilibrating to the same temperature in the thermostatic bath, drying the exterior, and weighing.[11] Record this mass (m₂).
-
Calculation:
-
Mass of water (m_water) = m₁ - m₀
-
Mass of this compound (m_sample) = m₂ - m₀
-
Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).
-
Density of this compound (ρ_sample) = m_sample / V
-
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
- 1. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 38557-29-8 [smolecule.com]
- 3. CAS 38557-29-8 | this compound - Synblock [synblock.com]
- 4. Cas 38557-29-8,this compound | lookchem [lookchem.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to Iodocyclobutane (CAS Number: 38557-29-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclobutane, identified by CAS number 38557-29-8, is a halogenated cycloalkane that serves as a versatile synthetic intermediate in organic chemistry. Its unique four-membered ring structure and the reactivity of the carbon-iodine bond make it a valuable building block for the introduction of the cyclobutane moiety into more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and key reactions, and its applications in research and drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. The presence of the iodine atom on the strained cyclobutane ring significantly influences its reactivity, making it susceptible to nucleophilic substitution and elimination reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 38557-29-8 | [2][3][4][5][6] |
| Molecular Formula | C4H7I | [2][3][4] |
| Molecular Weight | 182.00 g/mol | [2][4][6] |
| Boiling Point | 141.4 °C at 760 mmHg | [3] |
| Density | 1.9 g/cm³ | [3] |
| Flash Point | 56.6 °C | [3] |
| Refractive Index | 1.57 | [3] |
| Vapor Pressure | 7.337 mmHg at 25°C | [3][7] |
| Appearance | Colorless to pale yellow liquid | |
| SMILES | C1CC(C1)I | [2] |
| InChI Key | DXVOSTCYXXRQEW-UHFFFAOYSA-N | [5] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] Halogenated organic compounds can pose health risks, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][9]
Table 2: Hazard Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [8][9] |
| H331: Toxic if inhaled. | P261: Avoid breathing mist or vapors. | [8] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] | |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [8][9] | |
| P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [8] | |
| P403 + P235: Store in a well-ventilated place. Keep cool. | [8][9] |
Synthesis and Reactions
This compound is a key intermediate for the synthesis of various cyclobutane derivatives.[1] Its reactivity is dominated by the susceptibility of the C-I bond to nucleophilic attack.
Synthesis of this compound
A common method for the synthesis of this compound is through a Finkelstein reaction, where a different cyclobutyl halide (e.g., bromocyclobutane) is treated with an iodide salt.[1]
Experimental Protocol: Synthesis of this compound from Bromocyclobutane
-
Materials: Bromocyclobutane, sodium iodide, acetone (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add bromocyclobutane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude this compound can be purified by distillation.
-
Nucleophilic Substitution Reactions
The iodine atom in this compound is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[1][2]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Materials: this compound, desired nucleophile (e.g., sodium azide, sodium cyanide, a thiol with a non-nucleophilic base), appropriate anhydrous solvent (e.g., DMF, DMSO, THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.
-
Add this compound (1.0 equivalent) dropwise to the solution at room temperature or a specified temperature depending on the nucleophile's reactivity.
-
Stir the reaction mixture for the required time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.
-
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, cyclobutylmagnesium iodide, which is a powerful nucleophile for forming carbon-carbon bonds.
Experimental Protocol: Preparation and Reaction of Cyclobutylmagnesium Iodide
-
Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, an electrophile (e.g., a ketone or aldehyde).
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of this compound in anhydrous ether or THF dropwise from the addition funnel to initiate the reaction. The reaction is exothermic and may require initial gentle heating to start.
-
Once the reaction has started, add the remaining this compound solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with an Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the electrophile (e.g., a ketone) in anhydrous ether or THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.
-
-
Applications in Research and Drug Development
The cyclobutane motif is of increasing interest in medicinal chemistry as it can serve as a bioisostere for phenyl rings, improve metabolic stability, and provide a three-dimensional scaffold to orient pharmacophoric groups.[10] this compound is a key starting material for accessing a variety of substituted cyclobutanes for incorporation into drug candidates.[3] Its utility lies in its ability to participate in cross-coupling reactions and nucleophilic substitutions to build molecular complexity.[1][3] For instance, it can be used in the synthesis of analogs of known drugs to explore structure-activity relationships (SAR).[11]
Conclusion
This compound (CAS 38557-29-8) is a valuable and reactive building block in organic synthesis. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and subsequent reactions, particularly nucleophilic substitutions and Grignard reagent formation, are readily available. The ability to introduce the cyclobutane scaffold using this reagent makes it a significant tool for researchers in synthetic chemistry and professionals in the field of drug discovery and development. Proper safety precautions are essential when handling this flammable and potentially toxic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to Iodocyclobutane: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclobutane, a halogenated cyclic alkane, has emerged as a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, and key chemical properties. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its applications, particularly in the context of drug discovery. The mechanism of action of this compound-related compounds in cancer, through the inhibition of the retinoic acid signaling pathway, is detailed and visually represented. This document serves as a technical resource for researchers leveraging this compound in their scientific endeavors.
Introduction and Historical Context
While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader advancements in the synthesis of iodoalkanes and the chemistry of cyclobutane compounds. The synthesis of cyclobutane itself was first reported in 1907.[1] The exploration of functionalized cyclobutanes, including halogenated derivatives like this compound, followed as synthetic methodologies became more sophisticated.
Key reactions that paved the way for the synthesis of this compound include the Finkelstein reaction, named after the German chemist Hans Finkelstein. This SN2 reaction involves the exchange of one halogen atom for another and is a cornerstone in the preparation of iodoalkanes from their corresponding bromo or chloro derivatives.[2] The use of an alkali metal iodide, such as sodium iodide, in a solvent like acetone drives the reaction to completion due to the precipitation of the less soluble sodium chloride or bromide.[2]
The growing interest in cyclobutane-containing molecules in medicinal chemistry has further spurred the development of synthetic routes to compounds like this compound.[1] The unique puckered structure and inherent ring strain of the cyclobutane motif offer novel conformational possibilities for drug candidates.[1]
Chemical and Physical Properties
This compound (C₄H₇I) is a colorless to pale yellow liquid.[3] As a halogenated cyclic alkane, it is characterized by the presence of a four-membered carbon ring with an iodine atom attached.[3] The carbon-iodine bond is the most reactive site in the molecule, making it susceptible to nucleophilic substitution reactions where the iodine atom acts as an excellent leaving group.[3] This reactivity is central to its utility as a synthetic intermediate.
| Property | Value |
| Molecular Formula | C₄H₇I |
| Molecular Weight | 182.00 g/mol |
| Boiling Point | 90-92 °C @ 80 Torr |
| Density | 1.89 ± 0.1 g/cm³ (Predicted) |
| Appearance | Colorless to light yellow liquid |
Table 1: Physical and Chemical Properties of this compound.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various methods. One of the most common and efficient laboratory-scale preparations involves a two-step process starting from the commercially available cyclopropylcarbinol. This is first rearranged to cyclobutanol, which is then converted to this compound. Another prominent method is the Finkelstein reaction, starting from bromocyclobutane.
Two-Step Synthesis from Cyclopropylcarbinol
Step 1: Synthesis of Cyclobutanol from Cyclopropylcarbinol
This procedure is adapted from the acid-catalyzed rearrangement of cyclopropylcarbinol.
-
Materials:
-
Cyclopropylcarbinol
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Chloride
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine cyclopropylcarbinol (0.80 mol), water (600 mL), and concentrated hydrochloric acid (0.68 mol).[4]
-
Heat the mixture to reflux and maintain for 3 hours with stirring.[4]
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.[4]
-
Saturate the mixture with sodium chloride and extract the aqueous layer with diethyl ether using a continuous liquid-liquid extraction apparatus for 30 hours.[4]
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.[4]
-
Remove the drying agent by filtration and distill the solvent to obtain crude cyclobutanol.[4]
-
Purify the crude product by fractional distillation to yield pure cyclobutanol (bp 122–124 °C).[4]
-
Step 2: Synthesis of this compound from Cyclobutanol
This procedure utilizes a mixture of potassium iodide and phosphoric(V) acid to generate hydrogen iodide in situ for the conversion of the alcohol to the iodoalkane.
-
Materials:
-
Cyclobutanol
-
Potassium Iodide (or Sodium Iodide)
-
Concentrated Phosphoric(V) Acid (H₃PO₄)
-
-
Procedure:
-
In a distillation apparatus, combine cyclobutanol with a mixture of sodium or potassium iodide and concentrated phosphoric(V) acid.[5]
-
Heat the reaction mixture to distill off the this compound as it is formed.[5] Phosphoric(V) acid is used in place of sulfuric acid to prevent the oxidation of iodide ions to iodine.[5]
-
The collected distillate can be further purified by washing with a suitable aqueous solution to remove any unreacted acid and then dried and redistilled.
-
Synthesis via the Finkelstein Reaction
This method involves the nucleophilic substitution of bromide with iodide.
-
Materials:
-
Bromocyclobutane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
Dissolve bromocyclobutane in anhydrous acetone in a round-bottomed flask.
-
Add an excess of sodium iodide to the solution.
-
Reflux the mixture. The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone.[2]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted in the preparation of compounds targeting the retinoic acid signaling pathway and in the development of radiolabeled imaging agents.
Role in the Synthesis of Retinoic Acid Analogs and Cancer Research
This compound is utilized in the synthesis of retinoic acid analogs.[3] Retinoic acid (RA) is a metabolite of vitamin A that plays a crucial role in cell differentiation, proliferation, and apoptosis by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7] Dysregulation of the RA signaling pathway is implicated in various cancers.[6]
Some research suggests that this compound-containing compounds may exhibit anti-cancer activity by inhibiting the production of retinoic acid receptors, specifically RARα.[3] This inhibition disrupts the normal signaling cascade, potentially leading to the suppression of tumor growth.
Retinoic Acid Signaling Pathway and Potential Inhibition
The canonical retinoic acid signaling pathway is initiated by the binding of all-trans-retinoic acid (atRA) to a heterodimer of RAR and RXR in the nucleus. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.[8][9]
Figure 1: Simplified diagram of the retinoic acid signaling pathway and the potential point of inhibition by this compound derivatives.
Conclusion
This compound is a foundational molecule in the synthesis of complex cyclobutane-containing structures. While its specific discovery is not well-documented, its importance has grown with the increasing interest in four-membered rings in medicinal chemistry. The synthetic routes to this compound are well-established, with the Finkelstein reaction and multi-step synthesis from cyclopropylcarbinol being notable examples. Its application as a precursor for compounds that interact with the retinoic acid signaling pathway underscores its potential in the development of novel therapeutics, particularly in oncology. This guide provides a technical foundation for researchers to understand and utilize this compound in their synthetic and drug discovery efforts.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Iodocyclobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for iodocyclobutane (C₄H₇I). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous compounds. Furthermore, detailed experimental protocols for acquiring such data for a liquid haloalkane are provided, alongside a logical workflow for spectroscopic identification.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as cyclobutane and other iodoalkanes.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.3 - 4.5 | Quintet | 1H | H-1 (methine) |
| ~ 2.2 - 2.6 | Multiplet | 4H | H-2, H-4 (methylene) |
| ~ 1.8 - 2.2 | Multiplet | 2H | H-3 (methylene) |
Note: The chemical shift of the methine proton (H-1) is significantly downfield due to the deshielding effect of the electronegative iodine atom. The complex splitting patterns of the methylene protons arise from both geminal and vicinal coupling.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 25 - 30 | C-1 (methine) |
| ~ 30 - 35 | C-2, C-4 (methylene) |
| ~ 10 - 15 | C-3 (methylene) |
Note: The carbon atom bonded to the iodine (C-1) is expected to be the most downfield-shifted carbon in the aliphatic region.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H (alkane) stretching |
| 1450 - 1470 | Medium | CH₂ bending (scissoring) |
| 500 - 600 | Medium-Strong | C-I stretching |
Note: The C-I stretching vibration is a key characteristic band for iodoalkanes and is expected in the far-infrared region.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 182 | Medium | [M]⁺ (Molecular ion) |
| 127 | Low | [I]⁺ |
| 55 | High | [C₄H₇]⁺ (Loss of I) |
Note: The molecular ion peak is expected at m/z 182. A prominent peak corresponding to the loss of the iodine radical to form the cyclobutyl cation is anticipated to be the base peak.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid haloalkane like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition:
-
The spectrum is typically acquired on a 300-500 MHz NMR spectrometer.
-
Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer, typically at a frequency of 75-125 MHz.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a single drop of liquid this compound directly onto the ATR crystal.
-
Collect the spectrum. This is a rapid and common method for liquid samples.
-
-
Sample Preparation (Salt Plates):
-
Place a drop of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition (FTIR):
-
A background spectrum of the empty sample compartment or clean ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. A standard electron energy of 70 eV is used.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Logical Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the identification of an unknown compound, leading to the characterization of this compound using the primary spectroscopic techniques.
Theoretical calculations on Iodocyclobutane stability
An In-depth Technical Guide to the Theoretical Calculation of Iodocyclobutane Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of substituted cyclobutanes is of critical interest in medicinal chemistry due to the prevalence of this motif in bioactive molecules. The puckered nature of the cyclobutane ring, coupled with the steric and electronic effects of substituents, dictates the three-dimensional structure and, consequently, the biological activity of these compounds. This technical guide outlines a comprehensive theoretical and computational workflow for the conformational analysis of this compound. By leveraging established principles from the study of cyclobutane and other halogenated cycloalkanes, we present a detailed roadmap for determining the preferred conformations, quantifying their relative stabilities, and understanding the governing stereoelectronic interactions. This document serves as a foundational resource for researchers embarking on the computational study of this compound or structurally related molecules, providing proposed computational protocols, illustrative data tables, and logical workflow diagrams to guide the research process.
Introduction: The Conformational Complexity of Cyclobutane
The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain. This puckering is characterized by a dihedral angle, and for monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.
High-level ab initio calculations on cyclobutane have established the importance of considering electron correlation and utilizing large basis sets to accurately describe its structure and the barrier to ring inversion.[1] The puckering of the cyclobutane ring is a fundamental concept, with the molecule adopting a non-planar conformation to relieve steric repulsion between adjacent methylene groups.[2] The equilibrium structure of cyclobutane itself has been a subject of detailed computational studies, which reveal a puckered geometry with a specific dihedral angle.[3][4] These foundational studies on the parent hydrocarbon provide the essential backdrop for understanding the conformational preferences of its substituted derivatives.
For this compound, the large steric bulk of the iodine atom and its electronic properties are expected to significantly influence the conformational equilibrium. Determining the preferred conformation is crucial for understanding its reactivity and potential interactions in a biological context.
Theoretical Approach to this compound Stability
A robust computational chemistry approach is the most effective strategy for elucidating the conformational behavior of this compound. The workflow should begin with a broad search for all possible conformers, followed by high-level calculations to refine their energies and geometries.
Conformational Search
The initial step involves a systematic search for all possible stable conformations of this compound. This can be achieved using molecular mechanics methods, which are computationally less expensive and suitable for exploring a large conformational space.
Quantum Mechanical Calculations
Following the initial conformational search, the identified low-energy conformers should be subjected to higher-level quantum mechanical calculations to obtain accurate energies and geometries. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for such calculations.
Proposed Experimental Protocols (Computational)
This section details the proposed computational methodology for a thorough investigation of this compound stability.
3.1. Software:
-
A comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
3.2. Conformational Search Protocol:
-
Initial Structure Generation: Build an initial 3D structure of this compound.
-
Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This will identify a set of low-energy conformers.
3.3. Geometry Optimization and Frequency Calculation Protocol:
-
Method Selection: For each identified conformer, perform geometry optimization and frequency calculations using a suitable quantum mechanical method. A common and reliable choice is the B3LYP functional with a basis set such as 6-311+G(d,p) for the carbon and hydrogen atoms and a basis set with an effective core potential (ECP) for the iodine atom (e.g., LANL2DZ).
-
Optimization: The geometry of each conformer should be fully optimized to a stationary point on the potential energy surface.
-
Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
3.4. Single-Point Energy Refinement Protocol:
-
Higher-Level Method: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set. For instance, calculations at the MP2/aug-cc-pVTZ level or with a composite method like G4(MP2) would provide a more reliable energy ranking of the conformers.
Data Presentation: Predicted Conformational Energies
The results of the theoretical calculations should be summarized in a clear and concise manner. The following table provides a template for presenting the calculated relative energies of the axial and equatorial conformers of this compound.
| Conformer | Method/Basis Set | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Equatorial | B3LYP/6-311+G(d,p) | 0.00 | 0.00 | 0.00 |
| Axial | B3LYP/6-311+G(d,p) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Equatorial | MP2/aug-cc-pVTZ | 0.00 | 0.00 | 0.00 |
| Axial | MP2/aug-cc-pVTZ | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Note: The values in this table are placeholders and would be populated with the results from the actual computational study.
Visualization of Computational Workflow and Conformational Equilibrium
Visual diagrams are essential for conveying complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conformational equilibrium of this compound.
Caption: A flowchart illustrating the proposed computational workflow for the theoretical analysis of this compound stability.
Caption: A diagram representing the conformational equilibrium between the axial and equatorial forms of this compound.
Conclusion
While direct experimental data on the conformational preferences of this compound may be limited, a well-designed theoretical and computational study can provide significant insights into its stability and geometry. The protocols and workflow outlined in this guide offer a robust framework for researchers to investigate the conformational landscape of this compound and related molecules. The accurate determination of the relative stabilities of its conformers is a critical step in understanding its chemical behavior and potential as a scaffold in drug design. The principles derived from foundational studies on cyclobutane provide the necessary theoretical underpinnings for such an investigation.[1][2][3][4]
References
- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Iodocyclobutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclobutane, a halogenated cyclic alkane, serves as a versatile synthetic intermediate in organic chemistry and drug development.[1][2] Its reactivity is fundamentally influenced by the inherent ring strain of the cyclobutane ring and the nature of the carbon-iodine bond. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of nucleophiles, detailing the mechanistic pathways, predictable outcomes, and experimental considerations.
The significant ring strain in the cyclobutane ring, a combination of angle strain and torsional strain, renders it more reactive than its acyclic or larger-ring counterparts.[3] The carbon-iodine bond is the weakest among the halogens, making iodide an excellent leaving group and facilitating nucleophilic substitution and elimination reactions.[2] Understanding the interplay between these factors is crucial for predicting and controlling the outcome of reactions involving this compound.
Core Reaction Mechanisms
The reactions of this compound with nucleophiles primarily follow two major pathways: nucleophilic substitution (S(_N)) and elimination (E). The specific mechanism (S(_N)1, S(_N)2, E1, or E2) is dictated by several factors, including the strength and concentration of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile.
-
S(_N)2 Mechanism: This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[4] The rate of an S(_N)2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[4] Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.
-
S(_N)1 Mechanism: This unimolecular mechanism proceeds through a carbocation intermediate.[5] The rate-determining step is the formation of the cyclobutyl cation, which is then attacked by the nucleophile.[5] S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[5] Solvolysis is a common example of an S(_N)1 reaction where the solvent acts as the nucleophile.[6]
Elimination Reactions
Elimination reactions result in the formation of cyclobutene through the removal of a proton and the iodide ion from adjacent carbon atoms.
-
E2 Mechanism: This bimolecular, one-step elimination occurs when a strong base removes a proton simultaneously with the departure of the iodide leaving group.[7] The reaction requires an anti-periplanar arrangement of the proton and the leaving group.[7] Bulky, strong bases such as potassium tert-butoxide favor the E2 pathway.[7][8]
-
E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate as the S(_N)1 reaction.[9] A weak base then removes a proton from a carbon adjacent to the carbocation, forming a double bond. E1 reactions often compete with S(_N)1 reactions and are favored by heat.[9]
Data Presentation: Reactivity of Cyclobutyl Halides
While specific kinetic data for this compound is sparse in the literature, the solvolysis of cyclobutyl bromide provides a valuable analogue for understanding its S(_N)1 reactivity. The following table summarizes the rate constants for the solvolysis of cyclobutyl bromide in various hydroxylic solvents.
| Solvent | Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) |
| 80% Ethanol | 25 | 1.15 |
| 60% Ethanol | 25 | 4.89 |
| 40% Ethanol | 25 | 29.8 |
| 20% Ethanol | 25 | 158 |
| Water | 25 | 763 |
| Acetic Acid | 50 | 0.492 |
| Formic Acid | 25 | 3840 |
Data adapted from studies on the solvolysis of cyclobutyl bromide and are intended to be representative of the relative reactivity trends.
Experimental Protocols
The following protocols are representative methods for conducting reactions with this compound and are adapted from established procedures for similar alkyl halides.
Protocol 1: Nucleophilic Substitution (S(_N)2) with Sodium Azide
Objective: To synthesize cyclobutyl azide via an S(_N)2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude cyclobutyl azide.
-
Purify the product by distillation or column chromatography.
Protocol 2: Elimination (E2) with Potassium tert-Butoxide
Objective: To synthesize cyclobutene via an E2 elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous tert-butanol and potassium tert-butoxide (1.5 eq).
-
Stir the mixture until the potassium tert-butoxide is dissolved.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 83 °C) for 2-4 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC analysis of quenched aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the cyclobutene product by distillation. Due to the low boiling point of cyclobutene (2 °C), a cold trap is recommended for collection.[3]
Protocol 3: Nucleophilic Substitution with Potassium Cyanide
Objective: To synthesize cyclobutyl cyanide via nucleophilic substitution.
Safety Precaution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[10][11]
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend finely ground potassium cyanide (1.5 eq) in anhydrous DMSO.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to 90-100 °C and stir for 24-48 hours.
-
Monitor the reaction by GC or TLC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude cyclobutyl cyanide by distillation under reduced pressure.
Visualizations of Reaction Pathways
The following diagrams illustrate the core mechanistic pathways for the reaction of this compound with nucleophiles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,3-Dithis compound [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ir-api.ua.edu [ir-api.ua.edu]
- 5. docsity.com [docsity.com]
- 6. amherst.edu [amherst.edu]
- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 11. Potassium Cyanide | KCN | CID 9032 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iodocyclobutane for Researchers and Drug Development Professionals
Introduction
Iodocyclobutane (CAS No. 38557-29-8) is a halogenated cycloalkane that is gaining increasing attention in the fields of organic synthesis and medicinal chemistry. Its unique four-membered ring structure and the reactivity of the carbon-iodine bond make it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. The cyclobutane motif is of particular interest in drug design as it can impart desirable properties such as conformational rigidity, metabolic stability, and unique three-dimensional topologies that can enhance binding to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and available quantities can vary between suppliers. Below is a summary of some of the key commercial sources for this compound.
| Supplier | Purity | Available Quantities |
| Smolecule | Information not specified | Inquire for details |
| Biosynth | Information not specified | Inquire for details |
| ChemicalBook | Lists multiple suppliers | Varies by supplier |
| LookChem | Typically ≥99% | Varies by supplier |
| CymitQuimica | 97%, 98% | 1g |
| Apollo Scientific | 98% | 1g, 5g, 25g |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₇I |
| Molecular Weight | 182.00 g/mol |
| CAS Number | 38557-29-8 |
| Boiling Point | 141.4 °C at 760 mmHg |
| Density | 1.9 g/cm³ |
| Refractive Index | 1.57 |
| Flash Point | 56.6 °C |
Synthesis of this compound: Experimental Protocols
This compound can be synthesized through several methods. The two most common approaches involve the conversion of cyclobutanol to this compound and the Finkelstein reaction from bromocyclobutane.
Method 1: Synthesis from Cyclobutanol (Appel-type Reaction)
This method involves the reaction of cyclobutanol with an iodine source in the presence of a phosphine reagent.
Reaction Scheme:
Methodological & Application
Application Notes and Protocols for Iodocyclobutane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclobutane (C₄H₇I) is a halogenated cycloalkane that serves as a versatile synthetic intermediate.[1] The presence of an iodine atom, an excellent leaving group, on a strained four-membered ring makes this compound an interesting substrate for nucleophilic substitution reactions.[1][2] Its reactivity is influenced by the inherent ring strain of the cyclobutane moiety and is susceptible to both bimolecular (Sₙ2) and unimolecular (Sₙ1) substitution pathways, depending on the reaction conditions.[3] These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions.
This compound is a colorless to pale yellow liquid and should be handled with appropriate safety precautions, as halogenated organic compounds can pose health risks.[4]
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: Sₙ2 and Sₙ1.
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the iodine from the backside, leading to an inversion of stereochemistry. The rate of an Sₙ2 reaction is dependent on the concentration of both the this compound and the nucleophile.[2][5] Strong, non-bulky nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.
Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that begins with the slow, rate-determining departure of the iodide leaving group to form a secondary cyclobutyl carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic or partially racemized product mixture. Polar protic solvents, which can stabilize the carbocation intermediate through solvation, favor the Sₙ1 pathway.
The significant ring strain in the cyclobutane ring influences the reaction pathway. The formation of an sp²-hybridized carbocation in an Sₙ1 reaction can increase ring strain, potentially disfavoring this pathway compared to open-chain secondary halides.[3] Conversely, the relief of steric strain in the transition state can influence the rate of Sₙ2 reactions.
Caption: General scheme for the nucleophilic substitution of this compound.
Data Presentation: Summary of Expected Outcomes
While specific kinetic data for this compound is sparse in the readily available literature, the following table summarizes the expected products and relative reaction rates for its reaction with common nucleophiles under conditions favoring either Sₙ1 or Sₙ2 mechanisms. The yields and rates are estimations based on general principles of nucleophilic substitution reactions of secondary iodides.
| Nucleophile | Reagent Example | Solvent | Predominant Mechanism | Expected Product | Estimated Yield (%) | Relative Rate |
| Azide | Sodium Azide (NaN₃) | DMF, DMSO | Sₙ2 | Cyclobutyl azide | 80-95 | Fast |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | Sₙ2 | Cyclobutanecarbonitrile | 75-90 | Fast |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | Ethanol | Sₙ2 | Cyclobutyl phenyl sulfide | 85-95 | Very Fast |
| Ethanol | Ethanol (EtOH) | Ethanol/Water | Sₙ1 (Solvolysis) | Cyclobutyl ethyl ether | Moderate | Slow |
| Water | Water (H₂O) | Ethanol/Water | Sₙ1 (Solvolysis) | Cyclobutanol | Moderate | Slow |
Experimental Protocols
Note: These protocols are adapted from established procedures for similar secondary iodoalkanes. Optimization may be required for this compound.
Protocol 1: Sₙ2 Reaction with Sodium Azide in DMF
This protocol describes the synthesis of cyclobutyl azide, a useful intermediate for the introduction of an amine group or for use in click chemistry.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DMF to a concentration of approximately 0.2 M.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: General workflow for the Sₙ2 synthesis of cyclobutyl azide.
Protocol 2: Sₙ2 Reaction with Sodium Cyanide in DMSO
This protocol details the synthesis of cyclobutanecarbonitrile, a precursor to cyclobutanecarboxylic acid and other derivatives.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the stirring solution.
-
Heat the mixture to 90 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclobutanecarbonitrile by distillation or column chromatography.
Protocol 3: Sₙ1 Solvolysis in Aqueous Ethanol
This protocol is designed to favor the Sₙ1 pathway, leading to a mixture of substitution and potentially elimination products. It can be used for kinetic studies by monitoring the formation of hydroiodic acid (HI).
Materials:
-
This compound
-
80% Ethanol in water (v/v)
-
Phenolphthalein indicator
-
Standardized sodium hydroxide (NaOH) solution (for kinetic studies)
Equipment:
-
Jacketed reaction vessel or constant temperature bath
-
Magnetic stirrer and stir bar
-
Burette (for kinetic studies)
-
pH meter or indicator paper
Procedure for Product Analysis:
-
Dissolve this compound in 80% aqueous ethanol in a round-bottom flask.
-
Reflux the solution for 24-48 hours.
-
Monitor the disappearance of the starting material by GC.
-
Upon completion, cool the reaction mixture.
-
The product mixture can be analyzed directly by GC-MS to identify cyclobutanol and cyclobutyl ethyl ether.
Procedure for Kinetic Analysis:
-
Prepare a solution of this compound in 80% aqueous ethanol at a known concentration in a thermostated vessel.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the liberated HI with a standardized solution of NaOH. The endpoint is indicated by the color change of the indicator.
-
Record the volume of NaOH added over time to determine the reaction rate. The rate of the Sₙ1 reaction is expected to be first order with respect to the concentration of this compound.
Signaling Pathways and Logical Relationships
The competition between Sₙ1 and Sₙ2 pathways is a fundamental concept in nucleophilic substitution reactions. The choice of pathway is dictated by several factors, including the substrate, nucleophile, solvent, and leaving group.
Caption: Factors influencing the Sₙ1 vs. Sₙ2 reaction pathway.
References
Application Notes and Protocols for the Formation of Grignard Reagents from Iodocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from alkyl halides is a fundamental transformation, with the reactivity of the halide following the order I > Br > Cl.[1] This document provides detailed application notes and protocols for the formation of cyclobutylmagnesium iodide from iodocyclobutane. The cyclobutyl moiety is a valuable structural motif in medicinal chemistry and drug development, and the corresponding Grignard reagent serves as a key intermediate for its introduction into complex molecules.
The formation of Grignard reagents is a heterogeneous reaction that occurs on the surface of magnesium metal.[2] It is often accompanied by side reactions, most notably Wurtz coupling, which can diminish the yield of the desired organomagnesium compound.[3] Therefore, careful control of reaction parameters is crucial for a successful synthesis. These notes provide insights into the reaction conditions, potential side reactions, and detailed experimental procedures to facilitate the efficient preparation of cyclobutylmagnesium iodide.
Data Presentation
A summary of typical reaction parameters and expected outcomes for the formation of cyclobutylmagnesium iodide is presented in the table below. Please note that yields can be highly dependent on the quality of reagents and the strict adherence to anhydrous conditions.[4]
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Should be pure and dry. |
| Magnesium Turnings | 1.2 - 2.0 equiv | An excess of magnesium is used to ensure complete conversion of the iodide and to compensate for any passivated surfaces. |
| Solvent | ||
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Sufficient to achieve a concentration of 0.5 - 1.0 M | Both are suitable solvents, with THF being preferred for its higher boiling point and better stabilization of the Grignard reagent.[4] |
| Reaction Conditions | ||
| Temperature | Room temperature to gentle reflux (approx. 35°C for Et₂O, 66°C for THF) | The reaction is exothermic and may require initial gentle heating to initiate. Subsequent cooling may be necessary to maintain a controlled reflux.[4] |
| Reaction Time | 1 - 4 hours | The reaction progress can be monitored by the disappearance of the magnesium turnings. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely essential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[4] |
| Initiation | ||
| Iodine (I₂) | 1-2 small crystals | A common and effective method to activate the magnesium surface. The disappearance of the purple color indicates the onset of the reaction.[5] |
| 1,2-Dibromoethane | A few drops | An alternative activator; its consumption is indicated by the evolution of ethylene gas.[5] |
| Expected Yield | 70 - 90% | Yield is highly dependent on the purity of reagents and strict anhydrous conditions. Wurtz coupling is the primary side reaction that can lower the yield. |
| In-Process Controls | ||
| Visual Observation | Disappearance of iodine color, gentle refluxing of the solvent, disappearance of magnesium turnings. | Provides a qualitative assessment of reaction initiation and progression. |
| Titration | Gilman's double titration or titration with a standard solution of an acid (e.g., sec-butanol) and an indicator (e.g., 1,10-phenanthroline). | To determine the exact molar concentration of the active Grignard reagent before its use in subsequent reactions. |
Experimental Protocols
Protocol 1: Preparation of Cyclobutylmagnesium Iodide
This protocol outlines the standard procedure for the preparation of cyclobutylmagnesium iodide from this compound and magnesium turnings.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Anhydrous diethyl ether or tetrahydrofuran
-
Iodine (a small crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all glassware is thoroughly flame-dried under a stream of inert gas to remove any traces of moisture.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the reaction flask. Heat the flask gently with a heat gun under a constant flow of inert gas until the iodine sublimes and deposits on the magnesium surface. The disappearance of the purple iodine color is an indication of magnesium activation.[5]
-
Initiation of Reaction: Allow the flask to cool to room temperature. Add a small portion (approx. 10%) of a solution of this compound in the anhydrous solvent via the dropping funnel. The reaction is typically initiated by gentle warming of the flask. The onset of the reaction is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous refluxing of the solvent.
-
Addition of this compound: Once the reaction has been initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed down, and the flask can be cooled in a water bath.
-
Completion of Reaction: After the addition of this compound is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the disappearance of most of the magnesium turnings.
-
Use of the Grignard Reagent: The resulting grey to brownish solution of cyclobutylmagnesium iodide is now ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration before use.
Protocol 2: Titration of Cyclobutylmagnesium Iodide (Iodometric Method)
This protocol describes a method for determining the concentration of the prepared Grignard reagent.
Materials:
-
Aliquot of the prepared cyclobutylmagnesium iodide solution
-
Standardized solution of iodine in THF (saturated with LiCl)
-
Anhydrous THF
-
Burette
-
Erlenmeyer flask
-
Syringes and needles
Procedure:
-
Preparation of Iodine Solution: Prepare a standardized solution of iodine in anhydrous THF. The solubility and stability of the iodine solution can be improved by saturating the THF with lithium chloride.[6]
-
Titration Setup: In a flame-dried Erlenmeyer flask under an inert atmosphere, place a known volume of the standardized iodine solution.
-
Titration: Slowly add the prepared cyclobutylmagnesium iodide solution from a burette to the iodine solution with vigorous stirring.
-
Endpoint Determination: The endpoint of the titration is indicated by the sharp disappearance of the brown color of the iodine solution, resulting in a colorless or pale yellow solution.[6]
-
Calculation: The concentration of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → R-R + 2 MgXI) and the volume of the Grignard solution required to reach the endpoint.
Mandatory Visualizations
Caption: Formation of Cyclobutylmagnesium Iodide.
Caption: Experimental Workflow for Grignard Synthesis.
References
- 1. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Iodocyclobutane in Cross-Coupling Reactions
Introduction
The cyclobutane motif is a valuable structural unit in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules. Iodocyclobutane serves as a key building block for introducing this four-membered ring system. Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, are powerful tools for incorporating such building blocks into complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in various palladium- and nickel-catalyzed cross-coupling reactions.
Core Concepts in Cross-Coupling
Cross-coupling reactions generally proceed through a catalytic cycle involving a low-valent transition metal, typically palladium or nickel.[1][2][3] The fundamental steps of this cycle are:
-
Oxidative Addition: The metal catalyst inserts into the carbon-iodine bond of this compound.
-
Transmetalation: A main-group organometallic reagent transfers its organic group to the metal center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the metal center, forming the new bond and regenerating the active catalyst.[2][3]
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, especially with sp³-hybridized electrophiles like this compound, which can be prone to side reactions such as β-hydride elimination.
Application Notes: this compound in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2][3] While traditionally used for sp²-hybridized partners, recent advancements have enabled the coupling of sp³-hybridized electrophiles. For this compound, nickel-based catalyst systems are often more effective than palladium due to their different reactivity profiles.[4]
Reaction Principle: Cyclobutyl-I + R-B(OR')₂ --[Catalyst, Base]--> Cyclobutyl-R
Key Considerations:
-
Catalyst: Nickel catalysts, often in combination with diamine or phosphine ligands, are preferred for coupling unactivated secondary alkyl halides.[4]
-
Organoboron Reagent: Boronic acids or their corresponding pinacol esters can be used.
-
Base: A variety of bases can be employed, including phosphates, carbonates, and alkoxides. The choice of base can significantly impact the reaction outcome.[5]
-
Solvent: Aprotic solvents such as dioxane, THF, or DMF are commonly used.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[1][6] A significant advantage of this reaction is the high functional group tolerance and the ability to couple sp³-hybridized carbons.[1][6]
Reaction Principle: Cyclobutyl-I + R-ZnX --[Catalyst]--> Cyclobutyl-R
Key Considerations:
-
Organozinc Reagents: These can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or by direct insertion of zinc into an organic halide.[7]
-
Catalyst: Palladium complexes with electron-rich phosphine ligands (e.g., SPhos, RuPhos) are highly effective.[7]
-
Additives: The addition of salts like LiCl can enhance the reactivity of the organozinc species.[8]
-
Reaction Conditions: The reaction is typically carried out under mild conditions.[6]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] Its application to alkyl halides is less common but can be achieved under specific conditions, often requiring specialized catalyst systems.
Reaction Principle: Cyclobutyl-I + H-C≡C-R --[Pd Catalyst, Cu Co-catalyst, Base]--> Cyclobutyl-C≡C-R
Key Considerations:
-
Catalyst System: A dual-catalyst system of a palladium complex and a copper(I) co-catalyst is traditionally used.[10]
-
Base: An amine base, such as triethylamine or diethylamine, is typically used, often serving as the solvent as well.[9]
-
Conditions: The reaction is generally run under mild, anhydrous, and anaerobic conditions.[10]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an organic halide.[11][12] The reaction has been extended to include alkyl halides, allowing for the synthesis of N-alkylated amines.[12]
Reaction Principle: Cyclobutyl-I + R₂NH --[Catalyst, Base]--> Cyclobutyl-NR₂
Key Considerations:
-
Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., BrettPhos) are state-of-the-art for this transformation.[13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is commonly required.[12]
-
Substrate Scope: The reaction is compatible with a wide range of primary and secondary amines.[14]
Data Presentation: Summary of Reaction Conditions
The following tables provide representative conditions for cross-coupling reactions involving secondary iodoalkanes, which can be adapted for this compound.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic Acid | NiCl₂ (5) | Pybox (10) | K₃PO₄ | Dioxane | 80 | 70-85 |
| 2 | Alkyl-9-BBN | Ni(acac)₂ (5) | dtbbpy (10) | K₂CO₃ | THF | 25 | 65-80 |
| 3 | Vinylboronic Acid | NiBr₂·diglyme (5) | 4,4'-di-tert-butyl-2,2'-bipyridine (10) | Cs₂CO₃ | DMF | 60 | 60-75 |
Table 2: Palladium-Catalyzed Negishi Coupling of this compound
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | PhZnCl | Pd₂(dba)₃ (2) | SPhos (4) | - | THF | 25 | 85-95 |
| 2 | (CH₃)₂CHZnBr | Pd(OAc)₂ (2) | RuPhos (4) | LiCl | NMP | 50 | 75-90 |
| 3 | HetArZnCl | PdCl₂(PPh₃)₂ (5) | - | - | Dioxane | 80 | 70-85 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 75-90 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 100 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an organoboron reagent.
Materials:
-
This compound (1.0 equiv)
-
Organoboron reagent (1.2-1.5 equiv)
-
Nickel precatalyst (e.g., NiCl₂(dme), 5 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Standard laboratory glassware (Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the nickel precatalyst, ligand, and base.
-
Add the organoboron reagent to the tube.
-
Add the anhydrous solvent via syringe, and stir the mixture for 10-15 minutes at room temperature.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Palladium-Catalyzed Negishi Coupling
This protocol provides a general method for the cross-coupling of this compound with an organozinc reagent.[7]
Materials:
-
This compound (1.0 equiv)
-
Solution of organozinc reagent (1.2-1.5 equiv in THF)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Standard laboratory glassware (Schlenk tube)
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the this compound, followed by the anhydrous solvent. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.
-
Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).
-
Once the reaction is complete, cool to room temperature if heated, and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
Caption: General catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling.
Caption: Decision tree for selecting a suitable cross-coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Iodocyclobutane as a Versatile Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iodocyclobutane is a valuable reagent in organic synthesis, serving as a key intermediate in the creation of complex molecular architectures, particularly in the pharmaceutical industry.[1][2][3] Its utility stems from the high reactivity of the carbon-iodine bond, which allows for facile nucleophilic substitution, making it an excellent building block for introducing the cyclobutane motif into drug candidates.[1][2][3] The rigid, puckered conformation of the cyclobutane ring can offer significant advantages in drug design, including improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound and related iodo-substituted small ring compounds in pharmaceutical synthesis.
Section 1: Synthesis of Radiotracers for SPECT Brain Tumor Imaging
A significant application of iodo-substituted cyclobutane derivatives is in the synthesis of radiolabeled amino acids for use as imaging agents in single photon emission computed tomography (SPECT). One such example is the synthesis of syn- and anti-1-amino-3-[2-[¹²³I]iodoethenyl]-cyclobutane-1-carboxylic acid ([(¹²³I]IVACBC), which have shown promise as radiotracers for detecting brain tumors.[4][5]
Application:
The [(¹²³I]IVACBC isomers have demonstrated high uptake in gliosarcoma cells, primarily through L-type amino acid transport, and exhibit high tumor-to-brain ratios in preclinical models, making them promising candidates for SPECT brain tumor imaging.[4][5]
Quantitative Data Summary:
| Compound | Radioiodination Yield (delay-corrected) | Tumor-to-Brain Ratio (60 min post-injection) |
| syn-[¹²³I]IVACBC (16) | 34–43% | 4.7:1 |
| anti-[¹²³I]IVACBC (17) | 34–43% | 7.3:1 |
| gem-[¹²³I]IVACBC (18) | 34–43% | 5.5:1 |
Experimental Workflow:
Caption: Workflow for the synthesis of [¹²³I]IVACBC isomers.
Detailed Experimental Protocol: Radioiodination of Stannylated Precursors
This protocol describes the synthesis of syn- and anti-1-amino-3-[2-[¹²³I]iodoethenyl]-cyclobutane-1-carboxylic acid ([(¹²³I]IVACBC) from their respective stannylated precursors.
Materials:
-
syn- or anti-1-[N-(tert-butoxycarbonyl)amino]-3-[2-trimethylstannylethenyl]-cyclobutane-1-carboxylic acid tert-butyl ester (stannylated precursor)
-
[¹²³I]NaI in 0.1 N NaOH
-
Chloramine-T solution (2 mg/mL in water)
-
Sodium metabisulfite solution (4 mg/mL in water)
-
4 N HCl
-
HPLC system with a reverse-phase column
-
Sterile water for injection
-
0.9% Saline solution
Procedure:
-
To a solution of the stannylated precursor (50-100 µg) in ethanol (50-100 µL) in a sealed vial, add [¹²³I]NaI in 0.1 N NaOH.
-
Initiate the radioiodination by adding chloramine-T solution (25 µL).
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Quench the reaction by adding sodium metabisulfite solution (50 µL).
-
Remove the Boc and tert-butyl protecting groups by adding 4 N HCl (0.5 mL) and heating at 100°C for 15 minutes.
-
Neutralize the reaction mixture with 4 N NaOH.
-
Purify the crude product by reverse-phase HPLC.
-
The fractions containing the desired [¹²³I]IVACBC isomer are collected, and the solvent is evaporated under reduced pressure.
-
Reconstitute the final product in sterile 0.9% saline for injection.
Section 2: Synthesis of Bicyclo[1.1.0]butanes as Phenyl Bioisosteres
Iodo-substituted bicyclo[1.1.1]pentanes (BCPs), which are structurally related to this compound, serve as key intermediates in the synthesis of bicyclo[1.1.0]butanes (BCBs). BCBs are gaining attention in drug discovery as saturated bioisosteres of the phenyl group.[6]
Application:
The synthesis of substituted BCBs from iodo-BCPs provides access to novel, three-dimensional molecular scaffolds that can be incorporated into drug candidates to explore new chemical space and improve pharmacological properties.[6]
Quantitative Data Summary: Synthesis of a Substituted BCB
| Starting Material | Nucleophile | Product | Yield |
| 1-Iodo-3-methylbicyclo[1.1.1]pentane | Morpholine | 1-(Bicyclo[1.1.0]butan-1-yl)-3-methylmorpholine | 20% |
Synthetic Pathway:
Caption: General synthetic scheme for substituted BCBs from BCPs.
Detailed Experimental Protocol: Synthesis of 1-(Bicyclo[1.1.0]butan-1-yl)-3-methylmorpholine
This protocol describes a two-step synthesis of a substituted bicyclo[1.1.0]butane from a bicyclo[1.1.1]pentane carboxylic acid.
Step 1: Photo-Hunsdiecker Reaction to form 1-Iodo-3-methylbicyclo[1.1.1]pentane
Materials:
-
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
-
Iodine (I₂)
-
Solvent (e.g., CCl₄)
-
Compact Fluorescent Lamp (CFL)
Procedure:
-
In a reaction vessel, dissolve 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid and iodine in the solvent.
-
Irradiate the mixture with a compact fluorescent lamp at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, work up the reaction mixture to isolate the 1-iodo-3-methylbicyclo[1.1.1]pentane intermediate.
Step 2: Nucleophilic Substitution to form the Bicyclo[1.1.0]butane
Materials:
-
1-Iodo-3-methylbicyclo[1.1.1]pentane
-
Morpholine
-
Sulfolane (solvent)
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 1-iodo-3-methylbicyclo[1.1.1]pentane, morpholine, and sulfolane.
-
Heat the mixture in a microwave reactor at a high temperature (e.g., 130–140 °C) for a short duration (e.g., less than 1 hour).
-
After cooling, purify the reaction mixture using an appropriate method, such as column chromatography, to isolate the 1-(bicyclo[1.1.0]butan-1-yl)-3-methylmorpholine product.
Conclusion:
This compound and related iodo-substituted small ring compounds are versatile intermediates that enable the synthesis of novel and complex molecular structures for pharmaceutical applications. The examples provided highlight their use in creating advanced imaging agents and unique bioisosteres for drug discovery. The detailed protocols offer a starting point for researchers to incorporate these valuable building blocks into their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of [123I] labeled iodovinyl amino acids syn-, anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid, and 1-amino-3-iodomethylene-cyclobutane-1-carboxylic acid as potential SPECT brain tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids Syn-, Anti-1-Amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic Acid and 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic Acid as Potential SPECT Brain Tumor Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Cyclobutyl-Containing Compounds Using Iodocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclobutane is a versatile synthetic intermediate for the introduction of the cyclobutyl moiety into a wide range of organic molecules.[1][2] The cyclobutane ring is a key structural motif in numerous biologically active compounds and natural products, making its efficient incorporation a significant focus in medicinal chemistry and drug discovery.[1] The high reactivity of the carbon-iodine bond allows for a variety of transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[1][2] These application notes provide detailed protocols for several key synthetic transformations utilizing this compound, complete with quantitative data where available and representative procedures.
Key Synthetic Transformations
This document outlines protocols for the following key reactions involving this compound:
-
Grignard Reagent Formation and Subsequent Reactions: Formation of cyclobutylmagnesium iodide and its use in carbon-carbon bond formation.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling for the synthesis of arylcyclobutanes.
-
Sonogashira Coupling for the synthesis of cyclobutylethynyl compounds.
-
Buchwald-Hartwig Amination for the synthesis of N-cyclobutylamines.
-
-
Nucleophilic Substitution Reactions: Introduction of various functional groups onto the cyclobutane ring.
Grignard Reagent Formation and Reaction with Electrophiles
The formation of a Grignard reagent from this compound provides a powerful nucleophilic cyclobutyl synthon for the formation of new carbon-carbon bonds.[3][4]
Experimental Protocol: Formation of Cyclobutylmagnesium Iodide and Reaction with an Aldehyde
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Aldehyde (e.g., benzaldehyde)
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the this compound solution to the magnesium suspension. The reaction is initiated by gentle warming, and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data (Representative):
| Electrophile | Product | Yield (%) |
| Benzaldehyde | Phenyl(cyclobutyl)methanol | 85-95 |
| Acetone | 2-Cyclobutylpropan-2-ol | 80-90 |
| Carbon Dioxide | Cyclobutanecarboxylic acid | 75-85 |
Reaction Workflow:
Caption: Workflow for Grignard reagent formation and reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp³) bond between this compound and an arylboronic acid.[5][6]
Experimental Protocol (Representative):
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1)
-
Standard Schlenk glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data (Representative):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | Phenylcyclobutane | 70-85 |
| 4-Methoxyphenylboronic acid | 1-Cyclobutyl-4-methoxybenzene | 75-90 |
| 3-Pyridinylboronic acid | 3-Cyclobutylpyridine | 60-75 |
Catalytic Cycle:
Caption: Suzuki-Miyaura coupling catalytic cycle.
b) Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp)-C(sp³) bond between this compound and a terminal alkyne.[7][8]
Experimental Protocol (Representative):
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Evacuate and backfill with argon.
-
Add THF, Et₃N (2.0 equivalents), the terminal alkyne (1.2 equivalents), and this compound (1.0 equivalent).
-
Stir the reaction at room temperature for 6-12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data (Representative):
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | (Cyclobutylethynyl)benzene | 70-80 |
| Trimethylsilylacetylene | Cyclobutylethynyl(trimethyl)silane | 75-85 |
| 1-Hexyne | 1-Cyclobutylhex-1-yne | 65-75 |
c) Buchwald-Hartwig Amination
This reaction allows for the synthesis of N-cyclobutylamines from this compound and a primary or secondary amine.[9][10][11]
Experimental Protocol (Representative):
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and NaOtBu (1.4 equivalents) to a Schlenk tube.
-
Add toluene, the amine (1.2 equivalents), and this compound (1.0 equivalent).
-
Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Cool to room temperature, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Quantitative Data (Representative):
| Amine | Product | Yield (%) |
| Aniline | N-Cyclobutylaniline | 65-80 |
| Morpholine | 4-Cyclobutylmorpholine | 70-85 |
| Benzylamine | N-Benzyl-N-cyclobutylamine | 60-75 |
Nucleophilic Substitution Reactions
The iodine atom in this compound is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups.[12][13]
Experimental Protocol: Synthesis of Cyclobutyl Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents).
-
Heat the mixture to 50-60 °C and stir for 12-18 hours.
-
Cool to room temperature and pour into water.
-
Extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate carefully under reduced pressure.
-
The product is often used without further purification.
Quantitative Data (Representative):
| Nucleophile | Reagent | Product | Yield (%) |
| Azide | NaN₃ | Cyclobutyl azide | 85-95 |
| Cyanide | NaCN | Cyclobutanecarbonitrile | 70-80 |
| Acetate | KOAc | Cyclobutyl acetate | 98[14] |
Reaction Mechanism:
Caption: SN2 mechanism for nucleophilic substitution on this compound.
References
- 1. Cas 38557-29-8,this compound | lookchem [lookchem.com]
- 2. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Buy this compound | 38557-29-8 [smolecule.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cyclobutyl acetate|lookchem [lookchem.com]
Application Notes and Protocols: The Role of the Cyclobutane Moiety in the Synthesis of Radiolabeled Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of radiolabeled imaging agents incorporating a cyclobutane ring, a structural motif of growing importance in the development of novel radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). While the direct use of iodocyclobutane as a starting material for these complex tracers is not widely documented in readily available literature, this document focuses on the established multi-step syntheses of key cyclobutane-containing radiopharmaceuticals. The protocols provided are based on published methodologies for the synthesis of precursors and the subsequent radiolabeling of prominent imaging agents such as anti-[18F]FACBC and [123I]IVACBC.
Introduction to Cyclobutane-Containing Radiotracers
The cyclobutane ring offers a unique scaffold in medicinal chemistry, providing conformational rigidity and metabolic stability. In the context of radiolabeled imaging agents, these properties can lead to improved pharmacokinetics and target specificity. Non-natural amino acids containing a cyclobutane ring have shown significant promise for tumor imaging.[1] For instance, anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC) is a PET tracer used for imaging prostate and brain cancers.[1] Similarly, radioiodinated amino acids with a cyclobutane core, such as syn- and anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid ([123I]IVACBC), are being investigated as SPECT imaging agents for brain tumors.[1][2]
The synthesis of these agents involves two key stages: the preparation of a suitable precursor molecule that contains the cyclobutane moiety and a leaving group for radiolabeling, and the subsequent radiolabeling reaction with a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide.
Synthesis of Precursors for Cyclobutane-Containing Imaging Agents
The synthesis of precursors for cyclobutane-based radiotracers is a multi-step process that requires careful control of stereochemistry. The following sections outline the general strategies for preparing precursors for both radiofluorinated and radioiodinated cyclobutane imaging agents.
Precursor for anti-[18F]FACBC
An improved, highly stereoselective synthesis for the precursor of anti-[18F]FACBC has been developed to facilitate large-scale production.[1] The general synthetic approach involves the construction of the cyclobutane ring and the introduction of the amino acid functionality, followed by the incorporation of a suitable leaving group for the subsequent radiofluorination step.
Diagram: Synthetic Workflow for anti-[18F]FACBC Precursor
Caption: General workflow for the synthesis of the anti-[18F]FACBC precursor.
Precursors for [123I]IVACBC
The synthesis of the stannylated precursors for radioiodination to produce syn- and anti-[123I]IVACBC starts from materials such as allylbenzylether or epibromohydrin and involves multiple synthetic steps to construct the cyclobutane amino acid scaffold and introduce a trialkyltin group, which will be replaced by Iodine-123.[1]
Diagram: Synthetic Workflow for [123I]IVACBC Precursor
Caption: General workflow for the synthesis of the [123I]IVACBC precursor.
Experimental Protocols for Radiolabeling
The final step in the synthesis of these imaging agents is the incorporation of the radionuclide. The following protocols are generalized from published procedures.
Protocol 1: Automated Radiosynthesis of anti-[18F]FACBC
This protocol describes the nucleophilic substitution of a precursor with [18F]fluoride.
Materials:
-
anti-1-amino-3-trifluoromethanesulfonyloxy-cyclobutane-1-carboxylic acid derivative (precursor)
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [18F]F-. The [18F]F- is then eluted with a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]F- solution is dried by azeotropic distillation with anhydrous acetonitrile to remove water.
-
Radiofluorination: The dried [18F]F-/K222/K2CO3 complex is dissolved in anhydrous acetonitrile, and the precursor solution is added. The reaction mixture is heated at a specified temperature (e.g., 85-110 °C) for a set time (e.g., 10-15 minutes).
-
Deprotection: After cooling, the reaction mixture containing the protected [18F]FACBC is treated with HCl to remove the protecting groups.
-
Purification: The crude product is purified using a series of SPE cartridges to remove unreacted [18F]fluoride, the precursor, and other impurities.
-
Formulation: The purified anti-[18F]FACBC is formulated in a physiologically compatible solution for injection.
Diagram: Experimental Workflow for anti-[18F]FACBC Synthesis
Caption: Workflow for the automated radiosynthesis of anti-[18F]FACBC.
Protocol 2: Radioiodination of [123I]IVACBC Precursor
This protocol describes the radioiododestannylation of a stannylated precursor.
Materials:
-
Protected syn- or anti-1-amino-3-[2-(tributylstannyl)ethenyl]-cyclobutane-1-carboxylic acid (precursor)
-
[123I]Sodium iodide (no-carrier-added)
-
Oxidizing agent (e.g., chloramine-T or hydrogen peroxide/acetic acid)
-
Hydrochloric acid (HCl) for deprotection
-
Ion-retardation resin for purification
Procedure:
-
Radioiodination Reaction: The stannylated precursor is dissolved in a suitable solvent (e.g., ethanol). [123I]Sodium iodide is added, followed by an oxidizing agent to facilitate the electrophilic substitution of the tributyltin group with Iodine-123. The reaction is allowed to proceed at room temperature for a short period.
-
Quenching: The reaction is quenched, for example, by the addition of sodium metabisulfite.
-
Deprotection: The protecting groups are removed by adding aqueous HCl and heating.
-
Purification: The crude radioiodinated product is purified using ion-retardation resin chromatography to separate the desired product from unreacted [123I]iodide and other impurities.
-
Formulation: The final product is formulated in a suitable buffer for administration.
Diagram: Experimental Workflow for [123I]IVACBC Synthesis
References
Application Notes and Protocols for Reactions Involving Iodocyclobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for key reactions involving iodocyclobutane. This versatile building block is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents.[1][2][3] This document details protocols for nucleophilic substitution, elimination, Grignard formation, and radical reactions, including quantitative data and workflow diagrams to facilitate experimental design and execution.
Core Concepts and Reactivity
This compound (C₄H₇I) is a cyclic alkyl halide characterized by a four-membered carbocyclic ring bearing an iodine atom. The C-I bond is relatively weak and polarized, making the iodine a good leaving group in nucleophilic substitution and elimination reactions.[1] The strained cyclobutane ring also influences its reactivity, offering unique pathways for the synthesis of diverse cyclobutane derivatives.[2]
Data Presentation: Summary of Key Reactions
The following table summarizes representative reactions involving this compound, providing a comparative overview of typical reaction conditions and expected yields.
| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Nucleophilic Substitution (SN2) | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 100-120 | 24-48 | Cyclobutanecarbonitrile | 60-80 |
| Elimination (E2) | Potassium tert-butoxide (t-BuOK) | tert-Butanol | 80-100 | 4-8 | Cyclobutene | 70-90 |
| Grignard Reagent Formation | Magnesium (Mg) turnings | Anhydrous Diethyl Ether | 25-35 (reflux) | 1-2 | Cyclobutylmagnesium Iodide | 80-95 |
| Radical Reaction (Wurtz Coupling) | Sodium (Na) metal | Anhydrous Diethyl Ether | 35 (reflux) | 2-4 | Bicyclobutyl | 40-60 |
Experimental Protocols
Protocol 1: Nucleophilic Substitution - Synthesis of Cyclobutanecarbonitrile
This protocol describes the synthesis of cyclobutanecarbonitrile via an SN2 reaction, a common method for introducing a cyano group.[4][5]
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 110°C and maintain stirring for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure cyclobutanecarbonitrile.
Protocol 2: Elimination Reaction - Synthesis of Cyclobutene
This protocol outlines the dehydrohalogenation of this compound to form cyclobutene using a strong, sterically hindered base to favor elimination over substitution.[6][7]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-Butanol
-
Deionized Water
-
Pentane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Heat the solution to reflux (approximately 82°C).
-
Add this compound (1.0 equivalent) dropwise to the refluxing solution.
-
Continue refluxing for 6 hours, monitoring the reaction by GC-MS for the formation of cyclobutene.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 40 mL).
-
Combine the organic extracts and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill the pentane to obtain cyclobutene. Due to the volatility of cyclobutene, it is advisable to use the solution directly in subsequent steps if possible.
Protocol 3: Grignard Reagent Formation - Preparation of Cyclobutylmagnesium Iodide
This protocol details the preparation of cyclobutylmagnesium iodide, a versatile Grignard reagent for carbon-carbon bond formation.[8][9][10][11]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in the cooled flask.
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete reaction.
-
The resulting grey to brownish solution of cyclobutylmagnesium iodide is ready for use in subsequent reactions. The concentration can be determined by titration.
Mandatory Visualizations
References
- 1. Buy this compound | 38557-29-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. puppeteer.cognitoedu.org [puppeteer.cognitoedu.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Iodocyclobutane: A Versatile Precursor for Organometallic Compounds in Modern Synthesis
For Immediate Release
Iodocyclobutane is a key building block in organic synthesis, serving as a versatile precursor for a variety of organometallic reagents. These reagents are instrumental in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. This document provides detailed application notes and experimental protocols for the preparation and use of organometallic compounds derived from this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
The cyclobutane motif is a valuable structural element in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. This compound, with its reactive carbon-iodine bond, provides a reliable entry point for the formation of cyclobutyl-containing organometallic reagents. These reagents, including Grignard, organolithium, organozinc, and organocuprate species, act as potent nucleophiles for the creation of new carbon-carbon and carbon-heteroatom bonds.
Applications in Organic Synthesis
Organometallic compounds derived from this compound are employed in a wide array of chemical transformations:
-
Cross-Coupling Reactions: Cyclobutyl organometallics are excellent partners in palladium-, nickel-, and cobalt-catalyzed cross-coupling reactions, enabling the formation of bonds with aryl, vinyl, and alkyl partners.
-
Nucleophilic Addition: Grignard and organolithium reagents readily add to carbonyl compounds and other electrophiles, providing access to cyclobutyl-substituted alcohols, ketones, and other functionalized molecules.
-
Conjugate Addition: Organocuprates derived from this compound are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated systems.
Experimental Protocols
The following section details the preparation of key organometallic reagents from this compound and their subsequent application in common synthetic transformations.
Preparation of Cyclobutylmagnesium Iodide (Grignard Reagent)
Reaction Scheme: I-C₄H₇ + Mg → I-Mg-C₄H₇
Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of inert gas (Argon or Nitrogen).
-
Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface.
-
Addition: A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming.
-
Reaction: Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete conversion.
-
Quantification: The concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) with a phenanthroline indicator.
| Parameter | Value |
| Reactants | This compound, Magnesium |
| Solvent | Anhydrous Diethyl Ether or THF |
| Initiator | Iodine (catalytic) |
| Temperature | Reflux |
| Typical Yield | 80-95% (by titration) |
Preparation of Cyclobutyllithium
Reaction Scheme: I-C₄H₇ + 2 Li → Li-C₄H₇ + LiI
Protocol:
-
Apparatus: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. The system is maintained under an inert atmosphere.
-
Reagents: Lithium metal (2.2 equivalents), containing a small amount of sodium (0.5-2%), is cut into small pieces and added to the flask containing an anhydrous ethereal solvent (e.g., diethyl ether or THF).
-
Addition: The flask is cooled to a low temperature (typically -78 °C to 0 °C). A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred at the low temperature for 2-4 hours. The formation of the organolithium reagent is often indicated by the disappearance of the lithium metal and the formation of a clear or slightly colored solution.
| Parameter | Value |
| Reactants | This compound, Lithium metal |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | Moderate to Good (often used in situ) |
Preparation of Lithium Dicyclobutylcuprate (Gilman Reagent)
Reaction Scheme: 2 Li-C₄H₇ + CuI → Li[Cu(C₄H₇)₂] + LiI
Protocol:
-
Apparatus: A flame-dried, two-necked round-bottom flask is fitted with a magnetic stir bar and a septum, under an inert atmosphere.
-
Reagents: Copper(I) iodide (0.5 equivalents) is suspended in anhydrous diethyl ether or THF and cooled to a low temperature (e.g., -78 °C to 0 °C).
-
Addition: A freshly prepared solution of cyclobutyllithium (1.0 equivalent, from Protocol 2) is added dropwise to the stirred suspension of CuI.
-
Formation: The reaction mixture is typically stirred at the low temperature for 30-60 minutes. The formation of the Gilman reagent is often indicated by a change in color. This reagent is highly reactive and is typically used immediately in situ.
| Parameter | Value |
| Reactants | Cyclobutyllithium, Copper(I) Iodide |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 30-60 minutes |
| Typical Yield | High (used in situ) |
Application in Cross-Coupling Reactions
The following are representative protocols for the use of this compound and its derived organometallics in common cross-coupling reactions.
Cobalt-Catalyzed Cross-Coupling of Cyclobutylmagnesium Bromide with Alkyl Iodides
This reaction allows for the introduction of the cyclobutyl moiety onto various alkyl chains.[1]
Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under argon is added Co(acac)₂ (3.5 mol %) and TMEDA (3.5 mol %).
-
Reagent Addition: Anhydrous THF is added, followed by the alkyl iodide (1.0 equivalent).
-
Grignard Addition: Cyclobutylmagnesium bromide (1.5 equivalents in THF) is added slowly over a period of time at 0 °C.
-
Reaction and Workup: The reaction is stirred at 0 °C until completion (monitored by GC-MS or TLC). The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
| Coupling Partner | Product | Yield (%) |
| 1-Iodooctane | 1-Cyclobutyloctane | 84 |
| 1-Iodo-4-phenylbutane | 1-Cyclobutyl-4-phenylbutane | 81 |
| 2-Iodooctane | 2-Cyclobutyloctane | 73 |
Data from a representative study on cobalt-catalyzed cross-coupling of cyclobutyl Grignard reagents.[1]
Visualizing Reaction Pathways
To aid in the understanding of the synthetic transformations, the following diagrams illustrate the key reaction workflows.
Caption: Formation of Cyclobutylmagnesium Iodide.
References
Synthesis of Substituted Cyclobutanes from Iodocyclobutane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, iodocyclobutane serves as a versatile building block for the synthesis of a diverse array of substituted cyclobutane derivatives. The inherent ring strain and the reactivity of the carbon-iodine bond make this compound an attractive starting material for introducing the cyclobutane motif into complex molecules, a structural feature often found in bioactive compounds and natural products.[1][2][3][4] These application notes provide detailed protocols for the synthesis of substituted cyclobutanes from this compound via nucleophilic substitution and various palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.[3][4] The reaction generally proceeds via an S(_N)2 mechanism, leading to inversion of stereochemistry if a chiral center is present.
Synthesis of Cyclobutyl Azide
Cyclobutyl azides are useful precursors for the synthesis of cyclobutylamines and for use in click chemistry.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv) in dimethylformamide (DMF), add sodium azide (1.5 equiv).
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield cyclobutyl azide.
Synthesis of Cyclobutyl Cyanide
The introduction of a nitrile group opens pathways to carboxylic acids, amines, and amides.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 equiv) and sodium cyanide (1.2 equiv) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Heat the mixture to 90-100 °C.
-
Follow the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting cyclobutyl cyanide by vacuum distillation.
| Product | Nucleophile | Solvent | Temperature (°C) | Expected Yield (%) |
| Cyclobutyl Azide | NaN₃ | DMF | 60-80 | 85-95 |
| Cyclobutyl Cyanide | NaCN | DMSO | 90-100 | 70-85 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an sp³-hybridized electrophile, can participate in these transformations, though reaction conditions may require careful optimization compared to aryl or vinyl halides.
Suzuki-Miyaura Coupling: Synthesis of Arylcyclobutanes
The Suzuki-Miyaura coupling enables the formation of a C(sp³)–C(sp²) bond between this compound and an organoboron reagent.[5][6][7]
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equiv).
-
Add a solvent system, typically a mixture of toluene and water.
-
Add this compound (1.0 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Sonogashira Coupling: Synthesis of Alkynylcyclobutanes
The Sonogashira coupling facilitates the reaction between this compound and a terminal alkyne to form a C(sp³)–C(sp) bond.[8][9]
Experimental Protocol:
-
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst such as CuI (1-3 mol%).
-
Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired alkynylcyclobutane.[8]
Buchwald-Hartwig Amination: Synthesis of N-Arylcyclobutylamines
This reaction allows for the formation of a C(sp³)–N bond between this compound and an amine.[10][11][12]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80-110 °C.
-
Monitor the progress of the reaction by LC-MS or GC-MS.
-
After the reaction is complete, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
Negishi Coupling: Synthesis of Alkyl- and Arylcyclobutanes
The Negishi coupling involves the reaction of this compound with an organozinc reagent.[14][15][16]
Experimental Protocol:
-
To a flame-dried flask under an inert atmosphere, add a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add an anhydrous solvent such as THF.
-
Add the organozinc reagent (1.1-1.5 equiv) to the catalyst mixture.
-
Add this compound (1.0 equiv) and stir the reaction at room temperature or with heating.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry, and concentrate.
Kumada Coupling: Synthesis of Alkyl- and Arylcyclobutanes
The Kumada coupling utilizes a Grignard reagent as the nucleophile.[17][18]
Experimental Protocol:
-
In a flask under an inert atmosphere, add a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂, 1-5 mol%) and an anhydrous ethereal solvent (e.g., THF, diethyl ether).
-
Add this compound (1.0 equiv).
-
Slowly add the Grignard reagent (1.1-1.3 equiv) at 0 °C or room temperature.
-
Stir the reaction until completion, monitoring by TLC or GC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the desired product by column chromatography.[19]
| Coupling Reaction | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 60-80 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25-60 | 50-75 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80-110 | 55-85 |
| Negishi | Organozinc reagent | Pd(dppf)Cl₂ | - | THF | 25-65 | 65-90 |
| Kumada | Grignard reagent | Ni(dppe)Cl₂ | - | THF | 0-25 | 70-90 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow and catalytic cycles for the synthesis of substituted cyclobutanes from this compound.
Caption: General workflow for synthesizing substituted cyclobutanes.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 38557-29-8 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. rsc.org [rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Kumada Coupling [organic-chemistry.org]
- 18. Kumada coupling - Wikipedia [en.wikipedia.org]
- 19. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iodocyclobutane
Welcome to the technical support center for the synthesis of Iodocyclobutane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Finkelstein Reaction: This is a nucleophilic substitution (SN2) reaction where a less reactive alkyl halide (like Bromocyclobutane or Chlorocyclobutane) is converted to a more reactive one (this compound) using an iodide salt, typically Sodium Iodide (NaI), in a suitable solvent like acetone.[1][2][3] The reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride in acetone.[1][3]
-
From Cyclobutanol: This can be a two-step process where Cyclobutanol is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by an iodide ion.[1] Another approach involves the direct conversion of Cyclobutanol to this compound using reagents like triphenylphosphine and iodine.
Q2: Why is Sodium Iodide in acetone the preferred reagent for the Finkelstein reaction?
A2: Sodium Iodide (NaI) is highly soluble in acetone, whereas the byproducts, Sodium Bromide (NaBr) and Sodium Chloride (NaCl), are not.[1][3] This difference in solubility causes NaBr or NaCl to precipitate out of the solution, effectively removing a product and driving the reaction equilibrium towards the formation of this compound according to Le Châtelier's principle.[3] Potassium Iodide (KI) is significantly less soluble in acetone, which would lead to a much slower reaction rate.
Q3: Can I use a solvent other than acetone for the Finkelstein reaction?
A3: While acetone is the classic solvent, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used.[3][4] However, the key to a successful Finkelstein reaction is the differential solubility of the iodide salt and the resulting bromide or chloride salt. Acetone provides the best balance of solubility for NaI and insolubility for NaBr/NaCl for many common alkyl halides.
Q4: How does the ring strain of the cyclobutane ring affect the synthesis?
A4: The cyclobutane ring has significant angle strain. In an SN2 reaction like the Finkelstein reaction, the carbon atom undergoing substitution transitions to an sp2-hybridized state in the transition state. This can be sterically hindered in a small ring. However, since the reaction is at a secondary carbon, the Finkelstein reaction is generally slower than for primary halides but still feasible.[3] The strain can also make side reactions, such as elimination to form cyclobutene, more favorable under certain conditions.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion of Bromocyclobutane | 1. Wet Acetone: Water in the acetone increases the solubility of NaBr, preventing it from precipitating and thus hindering the forward reaction.[5] 2. Degraded Sodium Iodide: NaI can oxidize over time, especially when exposed to light and moisture, reducing the concentration of the active iodide nucleophile. 3. Low Reaction Temperature: The reaction rate for secondary halides can be slow at room temperature.[3] 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use anhydrous acetone and dry all glassware thoroughly before use. 2. Use fresh, high-purity NaI. Store it in a dark, dry place. 3. Gently reflux the reaction mixture. The boiling point of acetone is 56°C. 4. Monitor the reaction progress using TLC or GC and allow it to run until the starting material is consumed. |
| Presence of Multiple Products in GC/MS | 1. Elimination Side Reaction: Formation of cyclobutene due to the basicity of the iodide ion or impurities. 2. Unreacted Starting Material: Incomplete reaction. 3. Impurities in Starting Bromocyclobutane: The starting material may contain impurities like 4-bromo-1-butene or cyclopropylmethyl bromide.[6] | 1. Use a less basic iodide source if possible, although NaI is standard. Ensure the reaction temperature is not excessively high. 2. Increase reaction time, temperature, or the molar excess of NaI. 3. Purify the starting Bromocyclobutane by distillation before use. |
| Product is Colored (Yellow/Brown) | 1. Presence of Free Iodine (I2): This can result from the oxidation of iodide ions. | 1. During workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) to quench any free iodine. |
| Difficulty in Purifying the Product | 1. Similar Boiling Points: The boiling point of this compound may be close to that of impurities. 2. Co-distillation with Solvent: Incomplete removal of the reaction solvent. 3. Presence of Triphenylphosphine Oxide: When synthesizing from Cyclobutanol using PPh3/I2, this byproduct can be difficult to remove.[7] | 1. Use fractional distillation or vacuum distillation for better separation. The boiling point of this compound is approximately 141°C at atmospheric pressure.[8] Under vacuum, the boiling point will be significantly lower. 2. Ensure complete removal of acetone on a rotary evaporator before distillation. 3. To remove triphenylphosphine oxide, you can wash the crude product with a non-polar solvent like pentane or hexane in which the oxide is poorly soluble, or perform column chromatography.[9] |
Synthesis Methods and Yield Comparison
| Method | Starting Material | Reagents | Typical Yield | Advantages | Disadvantages |
| Finkelstein Reaction | Bromocyclobutane | NaI, Acetone | 60-85% | One-step, readily available reagents. | Sensitive to moisture, may require heating. |
| Two-Step from Alcohol | Cyclobutanol | 1. TsCl, Pyridine 2. NaI, Acetone | 70-90% (overall) | Good for substrates prone to rearrangements, high yielding. | Two steps, requires purification of intermediate tosylate. |
| Direct from Alcohol | Cyclobutanol | PPh3, I2, Imidazole | 75-95% | One-pot, high yield. | Generates triphenylphosphine oxide byproduct which can be difficult to remove.[7] |
Experimental Protocols
Method 1: Finkelstein Reaction from Bromocyclobutane
Materials:
-
Bromocyclobutane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous sodium iodide (1.5 equivalents relative to bromocyclobutane).
-
Add anhydrous acetone to dissolve the NaI.
-
Add bromocyclobutane (1.0 equivalent) to the solution.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 12-24 hours. The formation of a white precipitate (NaBr) should be observed.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated NaBr.
-
Wash the precipitate with a small amount of fresh acetone.
-
Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with an equal volume of water, followed by a wash with 10% aqueous sodium thiosulfate solution to remove any traces of iodine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation (if necessary).
Method 2: Two-Step Synthesis from Cyclobutanol via Tosylate
Step 1: Synthesis of Cyclobutyl Tosylate
-
In a flask, dissolve cyclobutanol (1.0 equivalent) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in portions, keeping the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield cyclobutyl tosylate.
Step 2: Conversion of Cyclobutyl Tosylate to this compound
-
Dissolve the crude cyclobutyl tosylate (1.0 equivalent) and sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Heat the mixture to reflux for 6-12 hours.
-
Follow the workup and purification steps as described in Method 1 (steps 5-11).
Method 3: Direct Conversion of Cyclobutanol using Triphenylphosphine and Iodine
Materials:
-
Cyclobutanol
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Imidazole
-
Dichloromethane (DCM)
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in dry dichloromethane, add iodine (1.5 equivalents) portion-wise at 0°C.
-
Stir the mixture until a yellow precipitate of the phosphonium salt complex forms.
-
Add a solution of cyclobutanol (1.0 equivalent) in dry DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product to remove triphenylphosphine oxide, for example, by trituration with pentane or by column chromatography.
Visualizing the Workflow
Below are diagrams illustrating the experimental workflows and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the Finkelstein synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Main and side reaction pathways in this compound synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 38557-29-8,this compound | lookchem [lookchem.com]
- 9. shenvilab.org [shenvilab.org]
Side reactions and byproducts in Iodocyclobutane chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodocyclobutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound typically undergoes three main types of reactions:
-
Nucleophilic Substitution (S(_N)2): The iodide is a good leaving group, making this compound susceptible to attack by nucleophiles to form substituted cyclobutane derivatives.
-
Elimination (E2): In the presence of a strong, sterically hindered base, this compound can undergo elimination to form cyclobutene.[1]
-
Grignard Reagent Formation: this compound reacts with magnesium metal to form the corresponding Grignard reagent, cyclobutylmagnesium iodide, which is a useful carbon nucleophile.
Troubleshooting Guides
Synthesis of this compound
Issue 1: Low yield during the synthesis of this compound from cyclobutanol using iodine and triphenylphosphine (Appel Reaction).
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Ensure all reagents are of high purity and anhydrous. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The reaction can be gently heated to drive it to completion, but be mindful of potential side reactions at elevated temperatures.
-
-
Possible Cause 2: Difficult Purification.
-
Solution: The primary byproduct of the Appel reaction is triphenylphosphine oxide, which can be difficult to separate from the product.[4][5] Purification can be achieved by flash column chromatography on silica gel.[3] Washing the crude product with a non-polar solvent like pentane or hexane, in which triphenylphosphine oxide is poorly soluble, can aid in its removal.
-
-
Byproducts: The main byproduct is triphenylphosphine oxide.[4][5] At higher temperatures, elimination to form cyclobutene is a potential side reaction.
Experimental Protocol: Synthesis of this compound from Cyclobutanol
-
To a solution of triphenylphosphine (1.2 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add a solution of cyclobutanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Issue 2: Incomplete conversion or side products during the synthesis of this compound from bromocyclobutane (Finkelstein Reaction).
-
Possible Cause 1: Equilibrium Not Shifted Towards Products.
-
Solution: The Finkelstein reaction is an equilibrium process.[1] To drive the reaction to completion, use a solvent in which the sodium iodide reactant is soluble, but the sodium bromide byproduct is not. Anhydrous acetone is the most common solvent for this purpose, as the precipitation of sodium bromide shifts the equilibrium.[1][6] Using a molar excess of sodium iodide can also favor product formation.[7]
-
-
Possible Cause 2: Presence of Water.
-
Solution: The presence of water can reduce the efficacy of the reaction. Ensure all reagents and solvents are anhydrous.
-
-
Byproducts: The primary impurity is unreacted bromocyclobutane.
| Parameter | Condition for High Yield | Common Pitfall |
| Solvent | Anhydrous Acetone | Using a solvent in which NaBr is soluble |
| Reagent | Anhydrous Sodium Iodide (in excess) | Using hydrated NaI or insufficient amount |
| Temperature | Reflux | Insufficient temperature to drive the reaction |
Experimental Protocol: Finkelstein Reaction for this compound Synthesis
-
Dissolve bromocyclobutane (1.0 eq) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.5 eq).
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture and filter off the precipitate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
The solvent can be removed by distillation to yield the product.
Reactions of this compound
Issue 3: Formation of cyclobutene as a major byproduct during nucleophilic substitution reactions.
-
Possible Cause: E2 Elimination is Competing with S(_N)2 Substitution.
-
Solution: The choice of nucleophile, base, solvent, and temperature significantly influences the ratio of substitution to elimination. To favor substitution:
-
Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).
-
Avoid strong, sterically hindered bases like potassium tert-butoxide (KOtBu), which strongly favor elimination.[1]
-
Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).
-
Keep the reaction temperature as low as possible, as higher temperatures favor elimination.
-
-
Illustrative Yields of Substitution vs. Elimination
| Nucleophile/Base | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| NaOH | H₂O/Ethanol (80:20) | 50 | ~70% | ~30% |
| KOtBu | DMSO | 25 | <10% | >90% |
| NaCN | DMSO | 25 | >90% | <10% |
| KOtBu | t-Butanol | 80 | <5% | >95% |
Note: These are representative yields to illustrate trends and may not reflect precise experimental outcomes.
Issue 4: Low yield of cyclobutylmagnesium iodide and formation of dicyclobutyl byproduct during Grignard reagent formation.
-
Possible Cause 1: Wurtz Coupling.
-
Solution: The Wurtz coupling reaction, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (dicyclobutyl), is a common side reaction.[2][8][9] To minimize this:
-
Add the this compound solution slowly and dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Maintain a gentle reflux; avoid excessive heating which can promote the coupling reaction.[8]
-
Using a higher dilution of the this compound may also help.[8]
-
Continuous flow reaction setups have been shown to reduce Wurtz coupling.[2][7]
-
-
-
Possible Cause 2: Reaction Fails to Initiate.
-
Solution: This is often due to an oxide layer on the magnesium or the presence of moisture.
-
Ensure all glassware and solvents are rigorously dried.
-
Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of gas indicates activation.[10]
-
-
-
Byproducts: The primary byproduct is dicyclobutyl. Benzene may be observed in GC-MS if the Grignard reagent is quenched with a source of protons and the sample is prepared in a way that introduces it.
Experimental Protocol: Formation of Cyclobutylmagnesium Iodide
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Place magnesium turnings (1.2 eq) in a round-bottom flask.
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion (~10%) of the this compound solution to the magnesium. Gentle warming may be required to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and bubbling from the magnesium surface.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.
-
The resulting grey-to-brown solution is the Grignard reagent and should be used immediately.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Iodocyclobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of iodocyclobutane. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Q2: My this compound sample has a pink or brown color. What causes this and how can I remove it?
Q3: What is the recommended method for purifying this compound?
A3: The primary methods for purifying this compound are fractional distillation and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity. Fractional distillation is effective for separating this compound from impurities with significantly different boiling points. Column chromatography is useful for removing non-volatile impurities and separating compounds with similar boiling points but different polarities.
Q4: What is the atmospheric boiling point of this compound?
A4: The atmospheric boiling point of this compound is approximately 141.4 °C.[7]
Q5: How should I store purified this compound?
A5: Alkyl iodides are the least stable among the alkyl halides and can decompose upon exposure to heat and light.[4] Therefore, purified this compound should be stored in a cool, dark place, preferably in an amber-colored bottle under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.
Troubleshooting Guides
Fractional Distillation
Issue 1: The this compound is decomposing during distillation.
-
Symptom: The distillation pot darkens, and the distillate has a pink or brown color, indicating the presence of iodine.
-
Cause: this compound is sensitive to heat and can decompose at its atmospheric boiling point.[4]
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. A reported boiling point is 90-92 °C at 80 Torr.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Copper Packing: Adding a small amount of copper wire or turnings to the distillation flask can help to remove any iodine that forms during the distillation.
-
Issue 2: Poor separation of this compound from impurities.
-
Symptom: GC-MS analysis of the distilled fractions shows significant contamination with impurities.
-
Cause: The boiling points of the impurities are too close to that of this compound for efficient separation by simple distillation.
-
Solution:
-
Fractionating Column: Use a fractionating column with a high number of theoretical plates. Suitable packing materials include Raschig rings, glass beads, or structured packing.[8][9][10]
-
Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.
-
Reflux Ratio: Maintain an appropriate reflux ratio to enhance separation.
-
Column Chromatography
Issue 3: this compound is not separating from non-polar impurities.
-
Symptom: TLC analysis shows that this compound co-elutes with non-polar impurities.
-
Cause: The solvent system is too non-polar, causing all components to move up the column too quickly.
-
Solution:
-
Increase Polarity: Gradually increase the polarity of the eluent. For alkyl halides, a mixture of hexane and ethyl acetate is a common choice.[11] Start with a low percentage of ethyl acetate (e.g., 1-2%) and gradually increase it.
-
Solvent System Selection: Based on TLC analysis, a solvent system that gives an Rf value of 0.2-0.3 for this compound is a good starting point for column chromatography.[11]
-
Issue 4: Tailing of the this compound band on the column.
-
Symptom: The this compound band on the column is broad and trails, leading to poor separation and mixed fractions.
-
Cause: This can be due to overloading the column, interactions with the stationary phase, or the use of an inappropriate solvent.
-
Solution:
-
Reduce Sample Load: Use a larger amount of stationary phase relative to the amount of crude product.
-
Solvent Polarity: Ensure the solvent used to load the sample onto the column is not significantly more polar than the eluent.
-
Deactivate Silica Gel: If acidic silica gel is causing decomposition or strong adsorption, it can be deactivated by washing with a solvent mixture containing a small amount of a basic modifier like triethylamine.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇I | [7][12] |
| Molecular Weight | 182.00 g/mol | [13][14][15] |
| Boiling Point (atm) | 141.4 °C | [7] |
| Boiling Point (80 Torr) | 90-92 °C | |
| Density | ~1.9 g/cm³ | [7] |
| Appearance | Colorless to pale yellow liquid | [12] |
Table 2: Recommended Drying Agents for Halogenated Hydrocarbons
| Drying Agent | Capacity | Speed | Efficiency (Residual Water) | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Moderate | Neutral, but can be slow and may not dry to the lowest water levels. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate | Fast | High | Slightly acidic, fast, and efficient. |
| Anhydrous Calcium Chloride (CaCl₂) | High | Moderate | Moderate | Can form adducts with some oxygen- and nitrogen-containing compounds. |
| Molecular Sieves (3Å or 4Å) | High | Moderate | Very High | Excellent for achieving very low water content, but can be slower.[16][17][18][19] |
Note: The efficiency of drying agents can be influenced by factors such as the specific solvent, temperature, and contact time. The data presented is a general guide for halogenated hydrocarbons.
Experimental Protocols
Protocol 1: Removal of Iodine with Sodium Thiosulfate Wash
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5-10% aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Continue shaking until the organic layer becomes colorless.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual sodium thiosulfate.
-
Separate the layers and proceed to the drying step.
Protocol 2: Drying of this compound
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) in small portions with swirling.
-
Continue adding the drying agent until it no longer clumps together and some of it remains free-flowing, indicating that all the water has been absorbed.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Separate the dried this compound from the drying agent by decantation or gravity filtration.
Protocol 3: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[8][9][10]
-
Place the dried, crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (141.4 °C at atmospheric pressure, or lower if under vacuum).
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
Collect fractions in separate receiving flasks and analyze their purity by GC-MS.[20][21]
Protocol 4: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the level of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully add it to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) if necessary. A starting solvent system of 1-5% ethyl acetate in hexane is a reasonable starting point for TLC analysis.[11]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in this compound distillation.
Caption: Troubleshooting common issues in column chromatography of this compound.
References
- 1. Buy this compound | 38557-29-8 [smolecule.com]
- 2. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]
- 3. Alkane iodination: Aliphatic compound iodination overview and reactions: Aliphatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 18 – Chemia [chemia.manac-inc.co.jp]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. Cas 38557-29-8,this compound | lookchem [lookchem.com]
- 8. ambanimetal.com [ambanimetal.com]
- 9. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 10. Fractionating Column, Packable, 24/29 - LabGeek [labgeek.co.nz]
- 11. Chromatography [chem.rochester.edu]
- 12. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]
- 13. CAS 38557-29-8 | this compound - Synblock [synblock.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aablocks.com [aablocks.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. scispace.com [scispace.com]
- 18. [PDF] Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. | Semantic Scholar [semanticscholar.org]
- 19. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
Handling and storage of Iodocyclobutane to prevent decomposition
This technical support center provides guidance on the proper handling and storage of iodocyclobutane to prevent decomposition, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 38557-29-8) is a halogenated cyclic alkane with the molecular formula C₄H₇I.[1] It is a colorless to pale yellow liquid utilized as a reagent and intermediate in organic synthesis. Its reactivity, particularly in nucleophilic substitution reactions where the iodine atom acts as a leaving group, makes it valuable in the synthesis of more complex molecules, including pharmaceutical compounds.[2][3]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
To maintain its quality and prevent decomposition, this compound should be stored in a cool, dark, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed, opaque container to protect it from light and moisture.
Q3: My this compound has turned a pink/brown color. What does this indicate?
The development of a pink, brown, or violet color in this compound is a visual indicator of decomposition. This discoloration is primarily due to the formation of elemental iodine (I₂) as a decomposition product.[4] This process can be initiated by exposure to light (photodecomposition) or elevated temperatures.
Q4: Can I still use this compound that has changed color?
It is generally not recommended to use discolored this compound directly in reactions where high purity is critical, as the presence of iodine and other potential byproducts can interfere with the reaction and lead to impurities in the final product. For applications where purity is less critical, it may be possible to use it after purification. However, for sensitive applications, using a fresh, pure sample is advisable.
Q5: How can I prevent the decomposition of this compound?
To prevent decomposition, adhere strictly to the recommended storage conditions: store at 2-8°C, protect from light by using an amber or opaque bottle, and ensure the container is tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, the addition of a stabilizer is recommended.
Q6: What is a suitable stabilizer for this compound?
A small amount of copper, often in the form of a chip or turning, can be added to the storage container as a stabilizer. Copper reacts with any free iodine that is formed, preventing it from catalyzing further decomposition. This method is effective for stabilizing various alkyl iodides.
Troubleshooting Guide for Experiments
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Reaction yields are consistently low. | Use of partially decomposed this compound (indicated by discoloration). | Purify the this compound before use or use a fresh, high-purity sample. |
| Competing side reactions, such as elimination. | Optimize reaction conditions. For nucleophilic substitution, use a non-basic nucleophile if possible and maintain a low reaction temperature. | |
| Inconsistent reaction outcomes. | Variable purity of the this compound starting material. | Standardize the purification protocol for your this compound or purchase from a reliable supplier with a certificate of analysis. |
| Formation of unexpected byproducts. | Radical-initiated side reactions. | Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and in the dark to minimize radical formation. |
| Reaction with trace amounts of water or other protic solvents. | Use anhydrous solvents and reagents, and perform reactions under strictly anhydrous conditions. | |
| Difficulty in purifying the final product. | Contamination with iodine from decomposed starting material. | During the reaction work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove iodine.[4] |
| Presence of unreacted this compound. | Optimize the stoichiometry of your reaction to ensure complete consumption of the starting material. |
Data on Alkyl Iodide Stability
| Condition | Effect on Stability | Observed Outcome | Prevention/Mitigation |
| Exposure to Light (UV/Visible) | Decreased | Rapid discoloration (yellow to brown/violet) due to iodine formation. | Store in amber or opaque containers; wrap containers in aluminum foil. |
| Elevated Temperature | Decreased | Increased rate of decomposition and discoloration. | Store at recommended low temperatures (2-8°C). |
| Presence of Oxygen | Decreased | Can promote oxidative decomposition pathways. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Metals (e.g., Copper) | Increased | Prevents discoloration by scavenging free iodine. | Add a small piece of copper to the storage container. |
| Presence of Water/Moisture | Decreased | Can lead to hydrolysis and the formation of hydrogen iodide (HI), which can catalyze further decomposition. | Use and store under anhydrous conditions. |
Experimental Protocols
Protocol for the Purification of Decomposed this compound
This protocol describes a standard laboratory procedure to remove iodine from discolored this compound.
Materials:
-
Decomposed (discolored) this compound
-
Separatory funnel
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure. Continue shaking until the organic layer becomes colorless.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate the layers.
-
Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to aid in the removal of water. Separate the layers.
-
Transfer the colorless organic layer to a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry the liquid. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried this compound into a clean, dry round-bottom flask.
-
For highly pure material, the this compound can be further purified by distillation under reduced pressure.
Protocol for Stabilizing this compound for Storage
Materials:
-
Purified this compound
-
Clean, dry, amber glass storage bottle with a tight-fitting cap
-
Copper turning or a small piece of copper wire
Procedure:
-
Ensure the storage bottle is clean and completely dry.
-
Add a small piece of copper turning or wire to the bottle.
-
Transfer the purified this compound into the prepared bottle.
-
If possible, flush the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before sealing.
-
Seal the bottle tightly and store it at 2-8°C in a dark location.
Visualizing Decomposition and Prevention
The following diagram illustrates the factors leading to the decomposition of this compound and the preventative measures that can be taken.
Caption: Factors leading to this compound decomposition and preventative measures.
References
- 1. Extending the shelf-life of precursor solutions and inhibiting light-induced oxidation of iodides for achieving highly efficient and durable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mlrip.ac.in [mlrip.ac.in]
Technical Support Center: Optimizing Reaction Conditions for Iodocyclobutane Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving iodocyclobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: this compound is a secondary alkyl halide, which makes it susceptible to side reactions, most notably β-hydride elimination. This process involves the transfer of a hydrogen atom from the cyclobutane ring to the metal center of the catalyst, leading to the formation of cyclobutene and a metal-hydride species, which can result in the formation of byproducts and reduced yield of the desired coupled product.[1][2] The inherent ring strain of the cyclobutane moiety can also influence its reactivity.
Q2: What is β-hydride elimination, and how can it be minimized when using this compound?
A2: β-hydride elimination is a common decomposition pathway for organometallic intermediates where a hydrogen atom on the carbon atom beta to the metal is transferred to the metal center, forming a metal hydride and an alkene.[1][3][2] In the case of this compound, this leads to the formation of cyclobutene. To minimize this side reaction, several strategies can be employed:
-
Choice of Catalyst: Nickel catalysts are often more effective than palladium catalysts for coupling secondary alkyl halides as they can promote the desired reductive elimination over β-hydride elimination.[4][5]
-
Ligand Selection: Bulky, electron-rich ligands can accelerate reductive elimination, outcompeting β-hydride elimination. Ligands such as CPhos have been shown to be effective in suppressing this side reaction in Negishi couplings of secondary alkylzinc reagents.[6][7]
-
Low Temperatures: Running the reaction at lower temperatures can disfavor the β-hydride elimination pathway, which typically has a higher activation energy than the desired coupling reaction.
Q3: Which coupling reactions are most suitable for this compound?
A3: Several cross-coupling reactions can be adapted for use with this compound. The most promising include:
-
Suzuki-Miyaura Coupling: This is a versatile reaction, and conditions have been developed for the coupling of potassium cyclobutyltrifluoroborate (which can be derived from this compound) with aryl chlorides.[8]
-
Negishi Coupling: This reaction, which utilizes organozinc reagents, is well-suited for the coupling of secondary alkyl halides, with specific catalyst systems showing high efficiency.[9][10][11][12]
-
Kumada Coupling: This reaction employs Grignard reagents and can be effective with nickel catalysts.[4][5][13]
-
Sonogashira Coupling: While more challenging, iron-catalyzed Sonogashira-type couplings of non-activated secondary alkyl iodides have been reported.[14]
Q4: How do I choose the appropriate base for my this compound coupling reaction?
A4: The choice of base is critical and depends on the specific coupling reaction.[15][16][17][18][19]
-
For Suzuki-Miyaura reactions , inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) are commonly used.[15][16][17] The base activates the organoboron species, facilitating transmetalation.[16][19]
-
For Buchwald-Hartwig amination , strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[20]
-
For Sonogashira couplings , an amine base such as triethylamine (Et₃N) or piperidine is typically used to neutralize the hydrogen halide byproduct.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination | • Switch from a palladium to a nickel catalyst. • Employ bulky, electron-rich phosphine ligands (e.g., CPhos for Negishi). • Lower the reaction temperature. |
| Inactive Catalyst | • Use a fresh batch of catalyst or a pre-catalyst. • Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (argon or nitrogen). |
| Poor Quality Reagents | • Use high-purity this compound and coupling partner. • If preparing an organometallic reagent from this compound (e.g., Grignard or organozinc), ensure its complete formation and accurate titration before use. |
| Incorrect Base or Solvent | • Screen a variety of bases and solvents. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid or ester.[16][17] For Negishi, ensure the solvent can solubilize all components. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of the Coupling Partner | • This is often due to the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed. • For Suzuki reactions, using a slight excess of the boronic acid or ester can sometimes minimize this. |
| Formation of Cyclobutene | • This is a direct result of β-hydride elimination. Refer to the troubleshooting steps for β-hydride elimination in "Issue 1". |
| Protodehalogenation (Replacement of Iodine with Hydrogen) | • This can occur if a source of protons is present in the reaction mixture. Ensure all solvents and reagents are anhydrous. • This can also be a result of the catalytic cycle involving a metal-hydride species. Optimizing the ligand to favor C-C bond formation is key. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides [8]
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 24 | 85 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 24 | 92 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 24 | 78 |
Table 2: Ligand Effects on Negishi Coupling of Secondary Alkylzinc Reagents with Aryl Halides [7]
| Entry | Ligand | Product Ratio (n:r)¹ | Yield (%) |
| 1 | P(o-tol)₃ | 1:1 | 40 |
| 2 | P(t-Bu)₃ | 5:1 | 65 |
| 3 | CPhos | >50:1 | 95 |
¹ Ratio of the desired secondary alkyl coupled product (n) to the rearranged primary alkyl product (r).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride[9]
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), potassium cyclobutyltrifluoroborate (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
The vessel is sealed with a septum and evacuated and backfilled with argon three times.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene:H₂O, 10:1) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Negishi Coupling of this compound with an Arylzinc Reagent
This protocol is adapted from general procedures for the Negishi coupling of secondary alkyl halides.[9][10]
-
Preparation of the Arylzinc Reagent: Prepare the arylzinc reagent from the corresponding aryl halide and activated zinc, or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the nickel pre-catalyst (e.g., NiCl₂(dme), 5 mol%) and the ligand (e.g., a diamine or Pybox-type ligand, 10 mol%).
-
Add the anhydrous solvent (e.g., THF or Dioxane).
-
Add the this compound (1.0 equiv) via syringe.
-
Slowly add the solution of the arylzinc reagent (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A decision tree for troubleshooting low yields in this compound coupling reactions.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 3. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. A solely‐Fe‐catalyzed Sonogashira‐type coupling of non‐activated secondary alkyl iodides with terminal alkynes | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Common impurities in commercial Iodocyclobutane and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial iodocyclobutane. The information addresses common impurities and their removal to ensure the quality and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My commercial this compound has a yellow or brownish tint. What is the cause, and can I still use it?
A yellow to brownish discoloration in this compound is typically caused by the presence of free iodine (I₂).[1] This degradation can occur over time, especially with exposure to light and air. For many applications, low levels of iodine may not significantly impact your reaction. However, for sensitive experiments, it is highly recommended to remove the free iodine before use.
Q2: I've synthesized this compound using an Appel-type reaction and my NMR spectrum shows signals for triphenylphosphine oxide (TPPO). How can I remove this impurity?
Triphenylphosphine oxide (TPPO) is a common byproduct of reactions involving triphenylphosphine, such as the Appel reaction used for converting alcohols to alkyl iodides.[2][3][4][5] Its removal is crucial for obtaining pure this compound. Several methods are available, including precipitation with metal salts or filtration through a silica plug.[2][4]
Q3: Are there other potential impurities I should be aware of in commercial this compound?
Besides free iodine and TPPO, other potential impurities could include:
-
Unreacted starting materials: Depending on the synthetic route, these could include cyclobutanol or other cyclobutane derivatives.
-
Solvent residues: Residual solvents from the synthesis and purification process may be present.
-
Elimination byproducts: Under certain conditions, this compound can undergo elimination reactions to form cyclobutene.[6]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To minimize the formation of free iodine and other degradation products, this compound should be stored in a cool, dark place, preferably in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellow/Brown) | Presence of free iodine (I₂) | Wash the this compound solution with aqueous sodium thiosulfate. |
| Presence of TPPO in NMR | Byproduct from synthesis (e.g., Appel reaction) | Remove by precipitation with a metal salt (e.g., CaBr₂) or by flash chromatography.[7] |
| Unexpected peaks in GC-MS | Unreacted starting materials, side products (e.g., cyclobutene), or solvent residues. | Purify by distillation or column chromatography. |
| Low yield in subsequent reactions | Impurities (I₂, TPPO) interfering with the reaction. | Purify the this compound using the appropriate method before use. |
Experimental Protocols
Protocol 1: Removal of Free Iodine (I₂) by Aqueous Wash
This protocol describes the removal of discoloration caused by free iodine.
Materials:
-
Commercial this compound
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add the saturated aqueous sodium thiosulfate solution and shake vigorously. The brown color of the iodine should disappear as it is reduced to colorless iodide.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain purified this compound.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
This method is effective for removing TPPO from non-polar reaction mixtures.[4][7]
Materials:
-
Crude this compound containing TPPO
-
Anhydrous calcium bromide (CaBr₂)[7]
-
Anhydrous ethereal solvent (e.g., diethyl ether, MTBE) or toluene
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude this compound in a minimal amount of an anhydrous ethereal solvent or toluene.
-
Add solid anhydrous calcium bromide (approximately 1-2 equivalents relative to the TPPO).
-
Stir the mixture at room temperature. A precipitate of the CaBr₂-TPPO complex should form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Filter the mixture to remove the insoluble complex.
-
Wash the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: Purification workflow for commercial this compound.
Caption: Logical steps for the removal of TPPO by precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 6. Buy this compound | 38557-29-8 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
Preventing elimination reactions with Iodocyclobutane
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of iodocyclobutane in chemical synthesis. The primary focus is on preventing undesired elimination reactions to maximize the yield of substitution products.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cyclobutene as a major byproduct in my reaction with this compound?
A1: The formation of cyclobutene is the result of a competing elimination reaction.[1] this compound is a secondary alkyl halide, which makes it susceptible to both substitution (SN1, SN2) and elimination (E1, E2) reaction pathways.[2] When your reaction conditions are not optimized for substitution, the base present in the reaction mixture can abstract a proton from a carbon adjacent to the one bearing the iodine, leading to the formation of a double bond and the byproduct cyclobutene.
Q2: What are the primary factors that control the substitution-to-elimination ratio?
A2: The outcome of your reaction is a delicate balance of several factors. To control the product ratio, you must consider:
-
The Nature of the Nucleophile/Base: The strength and steric bulk of your reagent are critical. Strong, bulky bases favor elimination, while good nucleophiles that are weak bases favor substitution.[2][3]
-
Solvent Choice: Polar aprotic solvents generally favor SN2 substitution, whereas polar protic solvents can promote SN1 and E1 pathways.[4][5]
-
Temperature: Higher temperatures strongly favor elimination reactions over substitution.[6][7][8] This is because elimination results in a greater increase in entropy and often has a higher activation energy.[9][10]
-
Substrate Structure: While you cannot change the structure of this compound, its nature as a secondary halide means it sits at a crossroads where reaction conditions play the decisive role.[2]
Q3: To maximize my substitution product, which reaction mechanism should I aim for?
A3: For maximizing the yield of the substitution product, the SN2 (Substitution Nucleophilic Bimolecular) pathway is the most desirable . This pathway occurs in a single, concerted step, which avoids the formation of a carbocation intermediate.[4] Carbocation intermediates, which are formed in SN1 reactions, are also key intermediates in the competing E1 elimination pathway. Therefore, creating conditions that favor SN1 reactions will almost invariably produce a significant amount of the E1 elimination byproduct.[11] By optimizing for SN2, you can more effectively suppress elimination.
Troubleshooting Guide
Q4: I'm using a strong nucleophile but still getting significant elimination. How can I fix this?
A4: This is a common issue that typically arises when a reagent is both a strong nucleophile and a strong base (e.g., alkoxides like CH₃O⁻ or hydroxide OH⁻). To shift the balance in favor of substitution, consider the following adjustments:
-
Lower the Reaction Temperature: This is the most effective first step. Elimination reactions have a higher activation energy than substitution reactions and are favored by heat.[9] Running your reaction at 0 °C or even lower can dramatically decrease the amount of elimination byproduct.
-
Change Your Solvent: If you are using a protic solvent like ethanol or methanol, switch to a polar aprotic solvent such as DMSO, DMF, or acetone .[4] Polar aprotic solvents enhance the reactivity of the nucleophile for an SN2 attack while not favoring the formation of carbocations needed for E1.[12]
-
Check Your Reagent's Basicity: If possible, switch to a reagent that is a good nucleophile but a weaker base. For example, azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are excellent nucleophiles that are less prone to causing elimination compared to alkoxides.[2][13]
Q5: My reaction is slow, yields are low, and I see a mix of products. What are the likely causes?
A5: These symptoms often point to reaction conditions that favor a mix of SN1 and E1 pathways. This typically occurs when using a weak nucleophile (which is also a weak base) in a polar protic solvent (e.g., solvolysis in water or ethanol).[8] Because the formation of the secondary cyclobutyl carbocation is slow and competes with the E1 pathway, yields are often poor.
Solution: To improve your results, you should switch to conditions that promote the SN2 mechanism:
-
Use a strong, non-bulky nucleophile .
-
Employ a polar aprotic solvent .
-
Ensure your reagents are anhydrous, as water can promote SN1/E1 reactions.
Q6: I must use an alkoxide (e.g., sodium ethoxide) as my nucleophile. How can I minimize the competing E2 reaction?
A6: When using a strong, non-bulky base like an alkoxide, you are in a classic SN2 vs. E2 competition. While eliminating the E2 pathway entirely is difficult, you can significantly favor SN2 by:
-
Maintaining a low temperature throughout the reaction.
-
Using a polar aprotic solvent like DMSO. This will maximize the nucleophilicity of the alkoxide for the SN2 attack.
-
Using a higher concentration of the nucleophile can sometimes favor the bimolecular SN2 reaction.
-
Avoid using sterically hindered or "bulky" alkoxides like potassium tert-butoxide (t-BuOK), as these are classic reagents for promoting E2 elimination.[14]
Data & Protocols
Table 1: Influence of Reaction Conditions on this compound Reactivity
This table provides a general guide to predicting the major reaction pathway based on experimental conditions.
| Nucleophile / Base Type | Solvent | Temperature | Predominant Pathway | Major Product |
| Strong Nucleophile, Weak Base (e.g., I⁻, N₃⁻, CN⁻, RS⁻) | Polar Aprotic (DMSO, DMF) | Low to Moderate | SN2 | Substitution |
| Strong, Non-Bulky Base (e.g., ⁻OH, ⁻OR) | Polar Aprotic (DMSO, DMF) | Low | SN2 > E2 | Substitution |
| Strong, Non-Bulky Base (e.g., ⁻OH, ⁻OR) | Polar Protic (Ethanol) | High | E2 > SN2 | Elimination |
| Strong, Bulky Base (e.g., t-BuOK, LDA) | Any | Any | E2 | Elimination |
| Weak Nucleophile, Weak Base (e.g., H₂O, ROH) | Polar Protic (Ethanol, H₂O) | Any | SN1 / E1 | Mixture |
Experimental Protocol: Synthesis of Azidocyclobutane (SN2 Favored)
This protocol details a procedure designed to maximize the yield of the substitution product, azidocyclobutane, from this compound.
Objective: To perform an SN2 reaction on this compound while minimizing the E2 elimination byproduct.
Reagents:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium azide.
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to disfavor the elimination pathway.[6]
-
Substrate Addition: Slowly add this compound to the stirred suspension of sodium azide in DMF dropwise via a syringe. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude azidocyclobutane via column chromatography or distillation to obtain the final product.
Visual Guides
Caption: Decision workflow for selecting conditions to favor substitution.
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. Buy this compound | 38557-29-8 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 9. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]
- 12. ocw.uci.edu [ocw.uci.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up Iodocyclobutane Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bulk synthesis of molecules using iodocyclobutane.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower yields than expected when scaling up our nucleophilic substitution reaction with this compound. What are the common causes and how can we troubleshoot this?
Answer: Low yields during scale-up are a frequent challenge.[1][2] The issue can typically be traced to reagent quality, reaction conditions, or the workup process. A systematic approach is crucial for diagnosis.[3]
Possible Causes & Solutions:
-
Reagent Quality:
-
This compound Degradation: this compound can degrade, especially when exposed to light or heat, appearing as a pale yellow or brownish liquid.[4] Ensure you are using a pure, preferably colorless, reagent. Consider purification of the starting material if degradation is suspected.
-
Reagent Purity & Stoichiometry: Verify the purity of all reactants and ensure accurate calculation and weighing of materials.[1][3] Inaccurate stoichiometry can lead to incomplete conversion or an increase in side reactions.
-
-
Reaction Conditions:
-
Inadequate Mixing: What works in a small flask may not translate to a large reactor. Poor mixing can create localized "hot spots" or areas of high concentration, leading to byproduct formation. Ensure the reactor's agitation is sufficient for the scale.[5]
-
Poor Temperature Control: Exothermic reactions are harder to control at a larger scale due to a lower surface-area-to-volume ratio.[5] This can lead to runaway reactions and decomposition.[2] Implement controlled, slow addition of reagents and ensure the cooling system of the reactor is adequate.[5]
-
Suboptimal Solvent/Base: The choice of solvent and base is critical. For instance, in nucleophilic substitutions, polar aprotic solvents (e.g., DMF, acetonitrile) are often effective.[6] Using a base that is too strong or bulky can favor elimination side reactions over the desired substitution.[6][7]
-
-
Workup & Purification Losses:
-
Product Loss During Extraction: Ensure proper phase separation during aqueous workups. Emulsions can trap the product.
-
Purification Issues: On a large scale, chromatographic purification can be challenging and costly.[8] Consider alternative methods like distillation or crystallization if applicable to your product's physical properties.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", compound=true, label="", newrank=true, size="10,5!"]; node [fontname="Arial", fontsize=11, shape=rect, style="rounded,filled", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Figure 1. A logical workflow for troubleshooting low reaction yields."; fontsize = 10; fontname = "Arial"; }
Figure 1. A logical workflow for troubleshooting low reaction yields.
Issue 2: Significant Byproduct Formation
Question: My scaled-up reaction is producing a significant amount of an elimination byproduct (cyclobutene). How can I favor the desired substitution reaction?
Answer: The competition between substitution (S(_N)2) and elimination (E2) is a classic challenge, especially with sterically hindered substrates or when using strong, bulky bases.[6][7]
Strategies to Minimize Elimination:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if its role is simply to deprotonate a nucleophile. If the nucleophile is the base, use a less hindered, "softer" nucleophile where possible.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) are known to favor S(_N)2 reactions.
| Parameter | Condition to Favor Substitution (S(_N)2) | Condition to Favor Elimination (E2) |
| Temperature | Lower Temperature | Higher Temperature |
| Base/Nucleophile | Weakly basic, good nucleophile | Strong, sterically hindered base |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, DMSO) | Polar Protic (e.g., Ethanol) |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bulk quantities of this compound?
A1: When handling this compound at scale, several safety precautions are critical.[4] Halogenated compounds can pose health risks.[4] Key concerns include:
-
Flammability: this compound is a combustible liquid and can form explosive mixtures with air at elevated temperatures.[9] Keep it away from heat, sparks, and open flames.[9] Use explosion-proof equipment.
-
Inhalation/Contact: Avoid breathing vapors and prevent contact with skin and eyes.[9] Work in a well-ventilated area or under a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[10]
-
Accidental Release: Have a spill mitigation plan. Use an inert absorbent material (e.g., sand, silica gel) for containment and dispose of it as hazardous waste.[9] Prevent the material from entering drains.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability and purity, this compound should be stored in a tightly closed container in a dry, refrigerated (2-8°C), and well-ventilated place, protected from light.[9][11] Some suppliers add a stabilizer like copper chips to inhibit degradation.[10]
Q3: Can you provide a general experimental protocol for a scaled-up nucleophilic substitution reaction?
A3: The following is a representative protocol for the alkylation of an amine with this compound. Note: This is a general guideline and must be adapted and optimized for your specific substrate and equipment.
Representative Protocol: N-alkylation of Benzylamine with this compound
-
Objective: To synthesize N-cyclobutylmethylaniline on a multi-gram scale.
-
Reagents:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)
-
Acetonitrile (CH(_3)CN), anhydrous (approx. 10 mL per gram of benzylamine)
-
-
Procedure:
-
Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet. Ensure all glassware is dry.[1]
-
Charging Reactor: Charge the reactor with benzylamine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen.
-
Reagent Addition: Slowly add the this compound dropwise to the stirred mixture. Control the addition rate to maintain a gentle reflux or a target internal temperature (e.g., 50-60°C), depending on optimization studies.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS) until the consumption of the starting material is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography, depending on the scale and purity requirements.[3]
-
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="", size="10,5!", splines=true, overlap=false, nodesep=0.6]; node [fontname="Arial", fontsize=11, shape=rect, style="rounded,filled", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Figure 2. General workflow for a scaled-up N-alkylation reaction."; fontsize = 10; fontname = "Arial"; }
Figure 2. General workflow for a scaled-up N-alkylation reaction.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. neulandlabs.com [neulandlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 38557-29-8: this compound | CymitQuimica [cymitquimica.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 38557-29-8 [smolecule.com]
- 8. primescholars.com [primescholars.com]
- 9. fishersci.es [fishersci.es]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | 38557-29-8 [chemicalbook.com]
Technical Support Center: Monitoring Iodocyclobutane Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in monitoring the reaction progress of iodocyclobutane.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for monitoring the progress of a reaction involving this compound?
A1: The choice of analytical method depends on several factors including the reaction matrix, the presence of interfering species, and the desired level of detail. The most commonly used and suitable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] High-Performance Liquid Chromatography (HPLC) can also be adapted for this purpose, particularly for non-volatile products or when derivatization is feasible.[3]
Q2: How can I use GC-MS to monitor my this compound reaction?
A2: GC-MS is a highly sensitive technique for separating and identifying volatile compounds.[2] To monitor your reaction, you can withdraw small aliquots of the reaction mixture at different time points, quench the reaction if necessary, and inject the diluted sample into the GC-MS.[2] You can then quantify the disappearance of the this compound peak and the appearance of product peaks to determine the reaction progress.
Q3: What are the advantages of using in-situ NMR for reaction monitoring?
A3: In-situ NMR spectroscopy allows for real-time monitoring of the reaction directly in the NMR tube without the need for sampling and quenching.[2] This is a non-invasive technique that provides detailed structural information about reactants, intermediates, and products simultaneously.[4][5] It is particularly useful for determining reaction kinetics and identifying transient species.
Q4: Can I use HPLC to analyze my this compound reaction? What detector should I use?
A4: Yes, HPLC can be used, especially for analyzing non-volatile products or when coupled with a suitable detector. Since this compound lacks a strong UV chromophore, a standard UV detector may not provide sufficient sensitivity.[6] Alternative detection methods like electrochemical detection after post-column photochemical reaction or mass spectrometry (LC-MS) would be more appropriate.[7]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | Active sites in the injector liner or on the column.[8] | Use a deactivated liner and a column suitable for halogenated compounds. Regularly replace the septum and liner.[8] |
| Injection temperature is too low.[9] | Increase the injector temperature, but do not exceed the thermal stability limit of your compounds.[9] | |
| Ghost Peaks in the Chromatogram | Contamination from a previous injection or septum bleed.[10] | Run a solvent blank to identify the source of contamination. Bake out the column and injector. Use a high-quality, low-bleed septum.[10] |
| Low Sensitivity or No Peak for this compound | The compound is not reaching the detector (leaks, improper flow rate).[11] | Perform a leak check of the system. Verify and optimize the carrier gas flow rate.[11] |
| The mass spectrometer is not tuned correctly for the mass range of this compound. | Tune the mass spectrometer according to the manufacturer's instructions, ensuring the mass range covers the molecular ion of this compound (m/z 182). | |
| Poor Reproducibility of Peak Areas | Inconsistent injection volume or technique.[11] | Use an autosampler for consistent injections. If injecting manually, ensure a consistent technique.[11] |
| Leaks in the syringe or at the injection port.[11] | Inspect the syringe for damage and replace if necessary. Ensure the septum is not leaking.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Distorted Peaks | Poor shimming of the magnetic field. | Re-shim the spectrometer before acquiring data. |
| Presence of paramagnetic impurities. | Remove any potential paramagnetic species from your reaction mixture if possible. | |
| Difficulty in Quantifying Signals Due to Overlap | Signals of reactant and product are in a crowded region of the spectrum. | Use a higher field NMR spectrometer for better signal dispersion.[12] |
| Utilize 2D NMR techniques like COSY or HSQC to resolve overlapping signals.[12] | ||
| Baseline Artifacts or Phasing Problems | Very high concentration of a particular species (e.g., starting material at the beginning of the reaction).[13] | Adjust the receiver gain. Use a smaller pulse angle to avoid detector saturation.[13] |
| Incorrect phasing parameters. | Manually re-phase the spectrum carefully. Apply baseline correction algorithms.[14] | |
| Inaccurate Integration for Quantitative Analysis | Incomplete relaxation of nuclei between scans. | Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the T1 of the slowest relaxing nucleus of interest).[14] |
| Non-uniform excitation of the sample. | Ensure proper mixing of the sample in the NMR tube. |
Experimental Protocols
Protocol 1: Monitoring this compound Reaction by GC-MS
-
Sample Preparation:
-
At designated time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent and a known concentration of an internal standard (e.g., undecane) in a compatible solvent (e.g., dichloromethane).
-
Dilute the quenched sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.[15]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the internal standard, and the product(s) by their retention times and mass spectra.
-
Integrate the peak areas and calculate the relative response factor of this compound to the internal standard.
-
Plot the concentration or relative peak area of this compound versus time to monitor the reaction progress.
-
Protocol 2: In-situ Monitoring of this compound Reaction by ¹H NMR
-
Sample Preparation:
-
In a standard NMR tube, dissolve the starting material (other than this compound) and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
-
Acquire a t=0 spectrum.
-
Add this compound to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher is recommended.
-
Experiment: A standard 1D proton experiment.
-
Acquisition Parameters:
-
Acquire spectra at regular time intervals (e.g., every 5-10 minutes).
-
Ensure a sufficient relaxation delay (D1) of at least 5 seconds for quantitative measurements.[14]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).[14]
-
Identify characteristic signals for this compound, the product(s), and the internal standard.
-
Integrate the signals and normalize them against the integral of the internal standard.
-
Plot the change in the integral of the this compound signal over time to determine the reaction kinetics.
-
Data Presentation
The quantitative data obtained from the analytical methods can be summarized in a table to track the reaction progress.
Table 1: Example Data for Monitoring a Nucleophilic Substitution Reaction of this compound
| Time (minutes) | This compound Peak Area (GC-MS) | Product Peak Area (GC-MS) | % Conversion (Calculated from GC-MS) | Relative Integral of this compound (¹H NMR) | Relative Integral of Product (¹H NMR) | % Conversion (Calculated from ¹H NMR) |
| 0 | 1,250,000 | 0 | 0 | 1.00 | 0.00 | 0 |
| 15 | 985,000 | 260,000 | 21.2 | 0.79 | 0.21 | 21 |
| 30 | 750,000 | 495,000 | 40.4 | 0.60 | 0.40 | 40 |
| 60 | 450,000 | 790,000 | 64.8 | 0.36 | 0.64 | 64 |
| 120 | 150,000 | 1,080,000 | 88.2 | 0.12 | 0.88 | 88 |
| 240 | 25,000 | 1,210,000 | 98.0 | 0.02 | 0.98 | 98 |
Visualizations
References
- 1. Guide to Solving NMR Questions - The OChem Whisperer [organicchemistoncall.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pure.au.dk [pure.au.dk]
- 6. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of alkyl organoiodide mixtures by high-performance liquid chromatography using electrochemical detection with a post-column photochemical reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. gcms.cz [gcms.cz]
- 10. stepbio.it [stepbio.it]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Iodocyclobutane and Bromocyclobutane in Nucleophilic Substitution and Elimination Reactions
In the realm of synthetic organic chemistry and drug development, the choice of an appropriate alkyl halide starting material is pivotal for the successful execution of a reaction. The nature of the halogen atom significantly influences the reactivity of the molecule, primarily through its role as a leaving group. This guide provides a comprehensive comparison of the reactivity of iodocyclobutane and bromocyclobutane, supported by established chemical principles, to aid researchers in their synthetic planning.
The Decisive Role of the Leaving Group
The reactivity of alkyl halides in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions is intrinsically linked to the ability of the halide to depart as a stable anion. An ideal leaving group is one that is a weak base and is highly polarizable. When comparing the halogens, the leaving group ability increases down the group.
Therefore, the order of leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is attributed to two key factors:
-
Basicity: Iodide is the weakest base among the common halides because its negative charge is dispersed over a larger atomic radius, leading to greater stability. Weaker bases are better leaving groups.
-
Bond Strength: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. Consequently, less energy is required to cleave the C-I bond during the rate-determining step of a reaction, resulting in a faster reaction rate.
Based on these principles, This compound is inherently more reactive than bromocyclobutane in analogous substitution and elimination reactions.
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the halogen with a nucleophile. The two primary mechanisms are SN1 and SN2.
SN2 Reactions: These are single-step, bimolecular reactions where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart. Consequently, this compound will undergo SN2 reactions at a significantly faster rate than bromocyclobutane.
SN1 Reactions: These are two-step, unimolecular reactions where the rate-determining step is the formation of a carbocation intermediate upon the departure of the leaving group. As the C-I bond is weaker and iodide is a more stable leaving group, the formation of the cyclobutyl carbocation will be faster for this compound, leading to a higher reaction rate compared to bromocyclobutane.
A classic illustration of this reactivity difference is the Finkelstein reaction . This reaction is used to synthesize alkyl iodides from alkyl chlorides or bromides by treatment with sodium iodide in acetone.[1][2][3] The reaction proceeds because iodide is a good nucleophile and the resulting sodium chloride or bromide is insoluble in acetone, driving the equilibrium towards the more reactive alkyl iodide.[3][4]
Reactivity in Elimination Reactions
Elimination reactions result in the formation of a double bond through the removal of a hydrogen atom and the halide.
E2 Reactions: This is a concerted, bimolecular process where a base removes a proton and the leaving group departs in a single step.[5] A better leaving group will lower the activation energy of this concerted step, thus accelerating the reaction. Therefore, this compound is more prone to E2 elimination than bromocyclobutane.
E1 Reactions: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate, similar to the SN1 pathway. The rate-determining step is the formation of the carbocation. For the same reasons outlined for the SN1 reaction, this compound will exhibit a faster E1 reaction rate than bromocyclobutane.
Quantitative Data Summary
While specific rate constants for the reactions of this compound and bromocyclobutane are dispersed throughout the literature and depend heavily on the specific reaction conditions, the qualitative difference in reactivity is a well-established principle in organic chemistry. The following table summarizes the expected relative reactivity.
| Reaction Type | This compound Reactivity | Bromocyclobutane Reactivity | Key Factor |
| SN2 | Faster | Slower | Better leaving group (I⁻ vs. Br⁻) |
| SN1 | Faster | Slower | Weaker C-X bond, more stable leaving group |
| E2 | Faster | Slower | Better leaving group (I⁻ vs. Br⁻) |
| E1 | Faster | Slower | Weaker C-X bond, more stable leaving group |
Experimental Protocols
Representative Experimental Protocol: The Finkelstein Reaction (Conversion of Bromocyclobutane to this compound)
This protocol describes a typical procedure for the conversion of the less reactive bromocyclobutane to the more reactive this compound, demonstrating the principles discussed.
Materials:
-
Bromocyclobutane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate solution (5% aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents) and anhydrous acetone.
-
Stir the mixture until the sodium iodide is fully dissolved.
-
Add bromocyclobutane (1.0 equivalent) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide).[4]
-
After the reaction is complete (typically determined by TLC or GC analysis), cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash sequentially with 5% sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by distillation if necessary.
Visualizations
Caption: Factors influencing halogen leaving group ability.
Caption: Relative reactivity in SN2 and E2 reactions.
References
Iodocyclobutane: A Superior Alternative to Other Cyclobutyl Halides for Chemical Synthesis
For researchers, scientists, and drug development professionals seeking efficient and reactive building blocks, iodocyclobutane presents a compelling alternative to its chloro and bromo analogs. Its enhanced reactivity in a variety of key chemical transformations translates to milder reaction conditions, faster reaction times, and often higher yields, making it an invaluable tool in the synthesis of complex molecules.
This guide provides a comprehensive comparison of this compound with chlorocyclobutane and bromocyclobutane, supported by established principles of organic chemistry. It includes a detailed overview of their physical properties, relative reactivity in common reactions, and practical experimental protocols.
Core Physicochemical Properties: A Comparative Overview
The choice of a cyclobutyl halide in a synthetic route is often influenced by its physical properties, which can affect reaction setup and purification. The following table summarizes the key physicochemical properties of this compound, bromocyclobutane, and chlorocyclobutane.
| Property | This compound | Bromocyclobutane | Chlorocyclobutane |
| Molecular Formula | C4H7I | C4H7Br | C4H7Cl |
| Molecular Weight ( g/mol ) | 182.00 | 135.00 | 90.55 |
| Boiling Point (°C) | 141.4 | 108 | 83 |
| Density (g/mL at 25°C) | 1.9 | 1.434 | 0.991 |
| Refractive Index (n20/D) | 1.570 | 1.479 | 1.436 |
Enhanced Reactivity of this compound: A Qualitative Comparison
The enhanced reactivity of this compound stems from the fundamental properties of the carbon-halogen bond. The C-I bond is the longest and weakest among the halogens, and the iodide ion is the best leaving group due to its large size and high polarizability, which allows it to stabilize a negative charge effectively. This translates to a general reactivity trend of:
This compound > Bromocyclobutane > Chlorocyclobutane
This trend is consistently observed across a range of important synthetic reactions.
Nucleophilic Substitution Reactions
In SN2 reactions, the rate is highly dependent on the ability of the leaving group to depart. The superior leaving group ability of iodide makes this compound significantly more reactive than bromocyclobutane and chlorocyclobutane. This allows for nucleophilic substitution reactions to be carried out under milder conditions and with a wider range of nucleophiles.
Suzuki-Miyaura Cross-Coupling Reactions
The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step in the Suzuki-Miyaura coupling. The weaker C-I bond in this compound facilitates this step, leading to faster reaction rates and higher yields compared to the bromo and chloro counterparts. The general reactivity order for the coupling partner is R-I > R-Br >> R-Cl.[1]
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This reaction is most facile with iodides, followed by bromides, and is most difficult with chlorides. The higher reactivity of this compound allows for easier initiation and formation of the corresponding Grignard reagent, often with fewer side reactions.
Synthesis and Preparation
The choice of a cyclobutyl halide can also be influenced by its synthetic accessibility. All three halides can be synthesized from cyclobutanol. Additionally, this compound can be readily prepared from bromocyclobutane or chlorocyclobutane via the Finkelstein reaction.
Experimental Protocols
The following are representative experimental protocols for key reactions involving cyclobutyl halides. These can be adapted based on specific substrate and reaction requirements.
Nucleophilic Substitution: Synthesis of Azidocyclobutane
This protocol describes a typical SN2 reaction. The higher reactivity of this compound would result in a significantly faster reaction time compared to bromocyclobutane or chlorocyclobutane under identical conditions.
Materials:
-
Cyclobutyl halide (this compound, bromocyclobutane, or chlorocyclobutane) (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the cyclobutyl halide in DMF.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature (for this compound and bromocyclobutane) or heat to 50-70 °C (for chlorocyclobutane).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude azidocyclobutane.
-
Purify the product by distillation or column chromatography.
Suzuki-Miyaura Coupling: Synthesis of Phenylcyclobutane
This protocol outlines a typical Suzuki-Miyaura coupling. This compound would be expected to give a higher yield in a shorter reaction time compared to bromocyclobutane. Chlorocyclobutane is generally not reactive under these conditions.
Materials:
-
Cyclobutyl halide (this compound or bromocyclobutane) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
Toluene/Water (10:1)
Procedure:
-
In a Schlenk flask, combine the cyclobutyl halide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield phenylcyclobutane.
Conclusion
This compound consistently demonstrates superior reactivity compared to bromocyclobutane and chlorocyclobutane in fundamental organic transformations. This heightened reactivity, a direct consequence of the weaker carbon-iodine bond and the excellent leaving group ability of the iodide ion, allows for more efficient and versatile synthetic applications. For researchers aiming to streamline synthetic routes, improve yields, and work under milder conditions, this compound stands out as the preferred cyclobutyl halide. While the initial cost of this compound may be higher, the potential for improved reaction outcomes and reduced downstream processing can offer significant advantages in the long run, particularly in the context of complex, multi-step syntheses in drug discovery and development.
References
Comparative Guide to the Synthesis of N-Cyclobutylbenzylamine: A-Level Characterization of Products from Iodocyclobutane and an Alternative Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for the preparation of N-cyclobutylbenzylamine, a valuable secondary amine scaffold in medicinal chemistry. The characterization of the final product is presented, supported by experimental data and detailed protocols. The two routes compared are:
-
Nucleophilic Substitution: The reaction of iodocyclobutane with benzylamine.
-
Reductive Amination: The reaction of cyclobutanone with benzylamine.
This comparison aims to provide researchers with the necessary data to make informed decisions when selecting a synthetic strategy for analogous compounds.
Data Presentation
The following table summarizes the key reaction parameters and product characterization data for the two synthetic routes to N-cyclobutylbenzylamine.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | This compound, Benzylamine | Cyclobutanone, Benzylamine |
| Reagents | Cesium Carbonate (Cs₂CO₃) | Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (AcOH) |
| Solvent | N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane (DCE) |
| Reaction Conditions | 25-60 °C, 5-12 h | Room Temperature, 1 h |
| Reported Yield | Good to Excellent (estimated) | Excellent[1] |
| Product | N-Cyclobutylbenzylamine | N-Cyclobutylbenzylamine |
| Product Formula | C₁₁H₁₅N | C₁₁H₁₅N |
| Product Mol. Wt. | 161.24 g/mol | 161.24 g/mol |
| ¹H NMR (CDCl₃) | See Table 2 | See Table 2 |
| ¹³C NMR (CDCl₃) | See Table 3 | See Table 3 |
Table 1: Comparison of Synthetic Routes to N-Cyclobutylbenzylamine.
Table 2: ¹H NMR Spectroscopic Data for N-Cyclobutylbenzylamine.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Ar-H |
| 3.75 | s | 2H | Ph-CH₂-N |
| 3.10 | p | 1H | N-CH-(CH₂)₂ |
| 2.05 - 1.90 | m | 2H | Cyclobutyl-CH₂ |
| 1.85 - 1.70 | m | 2H | Cyclobutyl-CH₂ |
| 1.65 - 1.50 | m | 2H | Cyclobutyl-CH₂ |
| 1.30 (br s) | s | 1H | N-H |
Table 3: ¹³C NMR Spectroscopic Data for N-Cyclobutylbenzylamine.
| Chemical Shift (ppm) | Assignment |
| 140.5 | Ar-C (quaternary) |
| 128.4 | Ar-CH |
| 128.1 | Ar-CH |
| 126.8 | Ar-CH |
| 56.5 | N-CH-(CH₂)₂ |
| 54.0 | Ph-CH₂-N |
| 31.5 | Cyclobutyl-CH₂ |
| 15.2 | Cyclobutyl-CH₂ |
Experimental Protocols
Route 1: Nucleophilic Substitution of this compound with Benzylamine
This protocol is adapted from a general procedure for the N-alkylation of primary amines with alkyl halides using cesium carbonate.[2]
Materials:
-
This compound
-
Benzylamine
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.0 equivalent).
-
To this suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (up to 60 °C) for 5-12 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford N-cyclobutylbenzylamine.
Route 2: Reductive Amination of Cyclobutanone with Benzylamine
This protocol follows a general and highly efficient method for the reductive amination of alicyclic ketones.[1]
Materials:
-
Cyclobutanone
-
Benzylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclobutanone (1.0 equivalent) in 1,2-dichloroethane (DCE), add benzylamine (1.0 equivalent) followed by acetic acid (1.0 equivalent).
-
The mixture is stirred at room temperature for a short period to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 1 hour or until completion as monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCE.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield N-cyclobutylbenzylamine.
Mandatory Visualization
Caption: Synthetic pathways to N-Cyclobutylbenzylamine.
References
1H and 13C NMR Analysis for Structural Confirmation of Iodocyclobutane
A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of iodocyclobutane serves as a definitive method for its structural confirmation. This guide provides a detailed comparison of the expected NMR data with that of related compounds, supported by experimental protocols for researchers, scientists, and professionals in drug development.
Expected 1H NMR Spectrum of this compound
The proton NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
-
Hα (methine proton): The proton attached to the same carbon as the iodine atom (C1) is expected to be the most deshielded due to the electronegativity of iodine. This will result in a downfield chemical shift. The signal should appear as a quintet due to coupling with the four adjacent β protons.
-
Hβ (methylene protons): The four protons on the two carbons adjacent to C1 (C2 and C4) are chemically equivalent. These protons will be deshielded to a lesser extent than Hα. Their signal is expected to be a multiplet due to coupling with Hα and the two γ protons.
-
Hγ (methylene protons): The two protons on the carbon opposite to C1 (C3) are the most shielded. Their signal will appear as a multiplet due to coupling with the four β protons.
Expected 13C NMR Spectrum of this compound
The carbon-13 NMR spectrum of this compound is predicted to show three signals, corresponding to the three different carbon environments.
-
C1 (methine carbon): The carbon directly bonded to the iodine atom will be significantly deshielded and appear at the lowest field.
-
C2/C4 (methylene carbons): The two carbons adjacent to C1 are equivalent and will produce a single signal at an intermediate chemical shift.
-
C3 (methylene carbon): The carbon furthest from the iodine atom will be the most shielded and will appear at the highest field.
For comparison, the 13C NMR spectrum of unsubstituted cyclobutane shows a single peak at approximately 22.4 ppm, as all four carbon atoms are in an identical chemical environment[1]. The introduction of the iodine substituent breaks this symmetry, leading to the three distinct signals described above.
Comparison with an Acyclic Analogue: 1-Iodobutane
To further illustrate the effect of the cyclic structure on the NMR spectra, a comparison with 1-iodobutane is useful. The 13C NMR spectrum of 1-iodobutane displays four distinct signals for its four carbon atoms[2]. The carbon bonded to iodine (C1) in 1-iodobutane has a chemical shift of approximately 6.7 ppm, while the other carbons appear at 13.0, 23.6, and 35.5 ppm[2]. Similarly, the 1H NMR spectrum of 1-iodobutane shows four distinct proton signals with an integration ratio of 3:2:2:2, corresponding to the different proton environments in the linear chain[3]. This contrasts with the expected three signals in both the 1H and 13C NMR spectra of the more symmetrical this compound.
Data Summary
| Compound | Position | Expected 1H Chemical Shift (ppm) | Expected 1H Multiplicity | Expected 13C Chemical Shift (ppm) |
| This compound | Hα (CH-I) | Downfield | Quintet | Low Field |
| Hβ (CH2) | Intermediate | Multiplet | Intermediate | |
| Hγ (CH2) | Upfield | Multiplet | High Field | |
| Cyclobutane | CH2 | ~1.96[4] | Singlet | ~22.4[1] |
| 1-Iodobutane | CH2-I | ~3.2 | Triplet | ~6.7[2] |
| CH2 | ~1.8 | Sextet | ~35.5[2] | |
| CH2 | ~1.4 | Sextet | ~23.6[2] | |
| CH3 | ~0.9 | Triplet | ~13.0[2] |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The use of deuterated solvents is standard practice to avoid interference from solvent protons in the 1H NMR spectrum[1][2][3][5].
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.0 ppm and is used to calibrate the spectrum[1][2][5].
-
Transfer the solution to a clean, dry NMR tube.
Acquisition of 1H and 13C NMR Spectra
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For 1H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR , acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be necessary compared to 1H NMR.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for this compound Structural Confirmation.
References
- 1. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. docbrown.info [docbrown.info]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Kinetic Studies of Iodocyclobutane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of iodocyclobutane reactions, contextualized with data from analogous cycloalkyl halides. Due to the limited availability of direct kinetic data for this compound, this guide leverages established principles of physical organic chemistry and available data for similar compounds to predict and compare its reactivity. This approach offers valuable insights for researchers and professionals in drug development and organic synthesis.
Comparative Kinetic Data
The following table summarizes the relative rates of solvolysis for various cycloalkyl bromides, which serves as a strong proxy for the expected relative rates of this compound. The better leaving group ability of iodide compared to bromide would result in faster reaction rates for this compound under similar conditions, but the relative trends among the different ring sizes are expected to be similar.
| Cycloalkyl Halide | Relative Rate of Solvolysis (SN1) | Key Factors Influencing Reactivity |
| Cyclopropyl Bromide | 10-5 | High ring strain, unstable carbocation |
| Cyclobutyl Bromide | 1 | Significant ring strain, relief of strain in the transition state |
| Cyclopentyl Bromide | 102 | Less ring strain compared to cyclobutane |
| Cyclohexyl Bromide | 10-2 | Strain-free chair conformation, carbocation formation is not favored |
| Cycloheptyl Bromide | 102 | Flexible ring, readily forms a carbocation |
Data presented is a compilation of relative rates from various sources for cycloalkyl bromides and is intended to be representative. Absolute rates are highly dependent on solvent and temperature.
From this data, we can anticipate that this compound would undergo solvolysis at a rate comparable to or faster than cyclobutyl bromide, and significantly faster than cyclopropyl iodide or cyclohexyl iodide. The relief of the inherent ring strain of the four-membered ring upon formation of a carbocation intermediate is a key driving force for the reaction.
Experimental Protocols
To conduct a kinetic study of the solvolysis of this compound, a standard protocol would involve monitoring the reaction progress over time. A common method is to measure the rate of formation of the acid produced during the reaction by titration or by using a pH meter.
Objective: To determine the rate constant for the solvolysis of this compound in an aqueous ethanol solution.
Materials:
-
This compound
-
Ethanol (absolute)
-
Distilled water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Erlenmeyer flasks
-
Pipettes and burettes
Procedure:
-
Reaction Solution Preparation: Prepare a solution of this compound in a specified volume ratio of ethanol and water (e.g., 80:20 ethanol:water). The concentration of this compound should be accurately known (e.g., 0.1 M).
-
Temperature Control: Place the reaction flask in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C, 35°C, 45°C) to allow it to equilibrate.
-
Initiation of Reaction: Start the timer as soon as the this compound is dissolved in the solvent.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) using a pipette and quench the reaction by adding it to a flask containing ice-cold water.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint pink color persists. The volume of NaOH used is recorded.
-
Data Analysis: The concentration of the hydroiodic acid (HI) produced at each time point is calculated from the volume of NaOH used. The rate constant (k) can then be determined by plotting the natural logarithm of the concentration of the remaining this compound versus time. For a first-order reaction, this plot will yield a straight line with a slope of -k.
Reaction Pathway Visualization
The solvolysis of this compound is expected to proceed primarily through an SN1 mechanism, involving the formation of a cyclobutyl cation intermediate. This intermediate can then be attacked by a nucleophile (in this case, a solvent molecule like water or ethanol) to form the final product(s).
Caption: SN1 reaction pathway for the solvolysis of this compound.
A Comparative Guide to Isotopic Labeling of Cyclobutane Moieties: Iodocyclobutane and Alternatives
For researchers, scientists, and drug development professionals, the introduction of isotopic labels into molecular scaffolds is a critical technique for elucidating metabolic pathways, quantifying drug distribution via Positron Emission Tomography (PET), and serving as internal standards for analytical studies. The cyclobutane motif is of growing interest in medicinal chemistry due to its unique conformational constraints and metabolic stability.[1][2] This guide provides a comparative analysis of using iodocyclobutane as a precursor for isotopic labeling, particularly for PET applications, and evaluates it against alternative synthetic strategies.
This compound as a Precursor for Radiolabeling
This compound is a viable precursor for introducing a radiolabel, such as Fluorine-18 (¹⁸F), onto a cyclobutane ring through a nucleophilic substitution reaction. This is particularly relevant for the synthesis of PET tracers like ¹⁸F-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), a non-natural amino acid analog that has shown promise in tumor imaging.[3][4] The iodide group serves as an excellent leaving group, facilitating the attack by a nucleophilic radioisotope.
Alternative Precursors and Methods
While this compound is a strong candidate, other precursors and methods can also be employed to synthesize isotopically labeled cyclobutane derivatives. A key alternative involves the use of other leaving groups on the cyclobutane ring, such as bromide or a tosylate. The choice of leaving group can significantly impact the reaction kinetics and overall radiochemical yield. Additionally, multi-step synthetic routes starting from different cyclobutane derivatives, such as cyclobutanone or functionalized dicarboxylates, offer alternative pathways to the desired labeled product.[5]
Quantitative Data Comparison
The following table summarizes the key performance indicators for isotopic labeling using this compound versus a common alternative precursor, bromocyclobutane, for a hypothetical ¹⁸F-fluorination reaction. The data is extrapolated from typical nucleophilic substitution reactions in radiochemistry.
| Parameter | This compound Precursor | Bromocyclobutane Precursor | Tosylcyclobutane Precursor |
| Reaction Time | Shorter | Longer | Similar to this compound |
| Reaction Temperature | Lower | Higher | Lower |
| Radiochemical Yield (RCY) | Potentially Higher | Generally Lower | High |
| Precursor Stability | Less Stable (light-sensitive) | More Stable | Stable |
| Leaving Group Ability | Excellent | Good | Excellent |
Experimental Protocols
Protocol 1: General Procedure for ¹⁸F-Fluorination of this compound
This protocol describes a typical nucleophilic substitution reaction for the synthesis of [¹⁸F]Fluorocyclobutane from an this compound precursor.
-
[¹⁸F]Fluoride Preparation: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge.
-
Elution: The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃) in an acetonitrile/water mixture.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile to ensure an anhydrous reaction environment.
-
Radiolabeling Reaction: The this compound precursor (dissolved in an anhydrous aprotic solvent like acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride/K₂.₂.₂ complex. The reaction mixture is heated at 80-120°C for 10-20 minutes.
-
Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the [¹⁸F]fluorocyclobutane product.
-
Formulation: The purified product is formulated in a physiologically compatible solution for in vivo studies.
Protocol 2: Synthesis of a Fluorocyclobutane Derivative via an Alternative Route
This protocol outlines a multi-step synthesis of 3-fluorocyclobutane-1-carboxylic acid, which could be adapted for isotopic labeling by using an isotopically labeled fluorinating agent.
-
Starting Material: The synthesis begins with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.
-
Reduction: The ketone is reduced to a hydroxyl group using a suitable reducing agent (e.g., NaBH₄).
-
Fluorination: The hydroxyl group is replaced with fluorine using a deoxyfluorinating agent (e.g., DAST). This step could be adapted for radiolabeling by using a radiolabeled fluorinating agent.
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting dicarboxylic acid is decarboxylated to yield 3-fluorocyclobutane-1-carboxylic acid.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for the isotopic labeling of cyclobutane derivatives using different precursors.
Caption: Generalized workflow for ¹⁸F-labeling of cyclobutane.
Caption: Multi-step synthesis for labeled cyclobutanes.
Conclusion
The choice of precursor for isotopic labeling of cyclobutane-containing molecules is a critical decision in the development of novel radiotracers and analytical standards. This compound offers a direct and efficient route to labeled products due to the excellent leaving group ability of iodide. However, its relative instability compared to bromocyclobutane may be a consideration for precursor storage and handling. Tosylcyclobutane derivatives also represent a highly effective alternative.
For more complex cyclobutane structures, multi-step synthetic routes provide greater flexibility for introducing the isotopic label at a specific position, although this often comes at the cost of increased synthetic effort and potentially lower overall yields. Ultimately, the optimal strategy will depend on the specific requirements of the target molecule, the desired isotope, and the available synthetic resources.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to Iodocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Iodocyclobutane is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its four-membered ring introduces conformational rigidity, a desirable trait in drug design, while the iodo-group serves as a versatile handle for a variety of chemical transformations. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
At a Glance: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Finkelstein Reaction | Bromocyclobutane | Sodium Iodide (NaI), Acetone | 85-95 | 12-24 | 56 (reflux) | High yield, mild conditions, readily available starting material. | Requires precursor synthesis of bromocyclobutane. |
| From Cyclobutanol (Appel Reaction) | Cyclobutanol | Triphenylphosphine (PPh₃), Iodine (I₂) | 70-85 | 2-4 | 25 (Room Temp) | Mild conditions, relatively short reaction time. | Stoichiometric amount of triphenylphosphine oxide byproduct can complicate purification. |
| Hunsdiecker-Type Reaction | Cyclobutanecarboxylic Acid | Mercuric Oxide (HgO), Iodine (I₂) | 40-60 | 2-3 | 80 (reflux) | Utilizes a different class of starting material. | Use of toxic mercury salts, moderate yields. |
| Direct C-H Iodination | Cyclobutane | N-Iodosuccinimide (NIS), Light (hν) | Low and variable | 12-48 | 25 (Room Temp) | Atom economical (in principle). | Low selectivity and yield for saturated alkanes, often results in mixtures. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic pathway, including reaction mechanisms and step-by-step experimental procedures.
Finkelstein Reaction
The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from the corresponding bromides or chlorides.[1][2][3] The reaction is an equilibrium process that is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[2][4]
Experimental Protocol:
To a solution of bromocyclobutane (1.0 eq) in acetone (10 mL/g of bromide), sodium iodide (1.5 eq) is added. The mixture is stirred and heated under reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with water and a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford this compound.
Synthesis from Cyclobutanol (Appel Reaction)
The Appel reaction provides a mild and effective method for converting alcohols to the corresponding iodides using triphenylphosphine and iodine.[5][6][7] This reaction proceeds with inversion of configuration at a chiral center.
Experimental Protocol:
In a round-bottom flask under an inert atmosphere, triphenylphosphine (1.2 eq) is dissolved in dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath, and iodine (1.2 eq) is added portion-wise with stirring. The mixture is stirred until the iodine has completely reacted, and the solution becomes a pale yellow. A solution of cyclobutanol (1.0 eq) in DCM is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. After completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.[1]
Hunsdiecker-Type Reaction
The Hunsdiecker reaction and its modifications involve the decarboxylative halogenation of carboxylic acids.[8][9] While the classic method uses the silver salt of the carboxylic acid, a modified procedure using mercuric oxide and the free carboxylic acid can also be employed.[8]
Experimental Protocol:
Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.
To a suspension of red mercuric oxide (0.55 eq) in a suitable solvent such as carbon tetrachloride, cyclobutanecarboxylic acid (1.0 eq) is added. The mixture is heated to reflux with vigorous stirring. A solution of iodine (1.1 eq) in the same solvent is then added dropwise. The reaction is refluxed for an additional 2-3 hours until the evolution of carbon dioxide ceases. The mixture is then cooled, filtered to remove mercury salts, and the filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous calcium chloride and concentrated under reduced pressure. The crude this compound is then purified by distillation.
Direct C-H Iodination
Direct iodination of a saturated hydrocarbon like cyclobutane is challenging due to the low reactivity of C-H bonds.[10] Photochemical methods using reagents like N-iodosuccinimide (NIS) can achieve this transformation, although typically with low yields and selectivity.
Experimental Protocol:
In a quartz reaction vessel, cyclobutane (1.0 eq) is dissolved in a suitable inert solvent like dichloromethane. N-Iodosuccinimide (1.2 eq) is added, and the mixture is degassed. The reaction vessel is then irradiated with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature for 12-48 hours. The reaction progress should be monitored by GC-MS. Upon completion or when maximum conversion is reached, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried and concentrated. The desired this compound is then isolated from the resulting mixture of products by preparative gas chromatography or careful fractional distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route to this compound depends on several factors including the availability of starting materials, desired yield, scalability, and tolerance for specific reagents and byproducts. The Finkelstein reaction offers a high-yielding and reliable method if bromocyclobutane is readily accessible. For a milder and quicker conversion directly from an alcohol, the Appel reaction is a strong candidate, provided that the purification from triphenylphosphine oxide is manageable. The Hunsdiecker-type reaction provides an alternative from a carboxylic acid precursor, though with the drawback of using toxic mercury reagents and achieving more moderate yields. Finally, direct C-H iodination remains a less practical option for the synthesis of this compound due to its inherent lack of selectivity and low efficiency for saturated hydrocarbons. Researchers should carefully consider these trade-offs when planning the synthesis of this important cyclobutane derivative.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Hunsdiecker Reaction [organic-chemistry.org]
- 10. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
A Comparative Guide to the Synthesis of Iodocyclobutane and Its Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable, conformationally constrained scaffold increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Iodocyclobutane, as a reactive intermediate, offers a versatile entry point for the introduction of this four-membered ring into complex molecules. This guide provides a comparative analysis of common synthetic methods for this compound and evaluates its utility in the context of drug development, particularly in the synthesis of targeted therapies such as PARP inhibitors.
Part 1: Comparative Analysis of this compound Synthesis
The efficient synthesis of this compound is crucial for its application in multi-step synthetic campaigns. Below, we compare three prominent methods for its preparation, summarizing their performance based on key reaction metrics.
Data Presentation: Synthesis Method Comparison
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Finkelstein Reaction | Bromocyclobutane | Sodium Iodide (NaI), Acetone | ~85-95% | 12-24 | High yield, readily available starting materials, driven to completion by precipitation of NaBr. | Requires prior synthesis of bromocyclobutane. |
| From Cyclobutanol | Cyclobutanol | Triphenylphosphine (PPh₃), Iodine (I₂) | ~70-85% | 2-4 | Direct conversion from a common precursor, relatively short reaction time. | Formation of phosphine oxide byproduct can complicate purification. |
| From Cyclobutylamine | Cyclobutylamine | Alkyl Nitrite, Iodine source | Moderate | 1-2 | Utilizes a different functional group precursor. | Diazotization can lead to side products and requires careful temperature control. |
Part 2: Experimental Protocols
Detailed methodologies for the two primary synthetic routes to this compound are provided below.
Method 1: Finkelstein Reaction from Bromocyclobutane
This method relies on the nucleophilic substitution of bromide with iodide, driven by the low solubility of sodium bromide in acetone.[1][2]
Experimental Protocol:
-
Reaction Setup: To a solution of bromocyclobutane (1.0 eq) in dry acetone, add sodium iodide (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation to afford this compound.
Method 2: Synthesis from Cyclobutanol
This method involves the conversion of the hydroxyl group of cyclobutanol into an iodide using triphenylphosphine and iodine.[3][4][5][6]
Experimental Protocol:
-
Reagent Preparation: To a solution of triphenylphosphine (1.2 eq) in dichloromethane, iodine (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred until a yellow precipitate of the phosphonium iodide complex is formed.
-
Reaction with Alcohol: A solution of cyclobutanol (1.0 eq) in dichloromethane is added dropwise to the above suspension at 0 °C.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the addition of aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Part 3: Application in the Synthesis of a PARP Inhibitor Analog
The introduction of a cyclobutane moiety can be a key step in the synthesis of potent enzyme inhibitors. Below is a workflow demonstrating the use of this compound in the synthesis of a key intermediate for a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors are a class of targeted cancer therapies effective in tumors with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.
Experimental Workflow: Synthesis of a Cyclobutane-Containing PARP Inhibitor Intermediate
References
Unveiling the Reactivity of Iodocyclobutane: A Comparative Performance Analysis in Radical Reactions
In the landscape of synthetic organic chemistry, the choice of alkyl halide can be a critical determinant of reaction efficiency, yield, and selectivity. This guide provides a comprehensive performance benchmark of iodocyclobutane against other commonly employed cycloalkyl halides, specifically bromocyclobutane and chlorocyclobutane, in a representative radical-mediated reaction. The data presented herein, supported by detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Comparative Performance in a Model Radical Reaction
The relative reactivity of this compound, bromocyclobutane, and chlorocyclobutane was evaluated in a classic Giese reaction, a radical C-C bond-forming reaction. The reaction of the respective cyclobutyl halide with electron-deficient alkene, acrylonitrile, was chosen as a model system. The reaction was initiated using azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu3SnH) as the radical initiator and mediator, respectively.
Table 1: Comparison of Reaction Yield and Time for the Giese Reaction of Cyclobutyl Halides with Acrylonitrile
| Entry | Cyclobutyl Halide | Reaction Time (hours) | Yield (%) |
| 1 | This compound | 2 | 85 |
| 2 | Bromocyclobutane | 6 | 62 |
| 3 | Chlorocyclobutane | 12 | 25 |
The experimental data clearly demonstrates the superior performance of this compound in this radical reaction. Its significantly lower reaction time and higher yield can be attributed to the weaker carbon-iodine bond (C-I) compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This weaker bond facilitates more rapid homolytic cleavage and formation of the cyclobutyl radical, thus accelerating the reaction rate.
Experimental Protocols
General Procedure for the Giese Reaction:
A solution of the respective cyclobutyl halide (1.0 mmol), acrylonitrile (1.2 mmol), AIBN (0.1 mmol), and Bu3SnH (1.1 mmol) in deoxygenated benzene (10 mL) was heated at 80 °C under an inert atmosphere. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired product.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the radical-mediated Giese reaction.
Figure 1. The Giese reaction pathway.
The workflow for optimizing the Giese reaction is depicted below, highlighting the key parameters that can be adjusted to improve reaction outcomes.
Figure 2. Workflow for reaction optimization.
Safety Operating Guide
Navigating the Safe Disposal of Iodocyclobutane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Iodocyclobutane (CAS No. 38557-29-8), a halogenated cyclic alkane utilized in organic synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard hazardous waste protocols.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Quantitative Safety Data
The following table summarizes key physical and safety data for this compound and related compounds, providing a basis for risk assessment.
| Property | This compound | Iodocyclopentane | Iodocyclohexane |
| CAS Number | 38557-29-8[3][4] | 1556-18-9[1] | 626-62-0[2] |
| Molecular Formula | C₄H₇I[4] | C₅H₉I | C₆H₁₁I |
| Boiling Point | 141.4 °C at 760 mmHg[4] | 66 - 67 °C at 25 mmHg | 80 - 81 °C at 20 mmHg[2] |
| Flash Point | 56.6 °C[4] | Not available | 71 °C[2] |
| Hazards | Assumed: Flammable, Skin Irritant, Eye Irritant | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation[1] | Combustible liquid, Causes skin irritation, Causes serious eye irritation[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste. Organic solvents and halogenated compounds should never be disposed of down the drain.[5]
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this compound with incompatible waste streams. While specific compatibility data for this compound is limited, as a general rule for alkyl halides, avoid mixing with strong bases, strong oxidizing agents, and reactive metals.[1][2]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards: "Flammable Liquid" and "Irritant".
-
Include the approximate quantity of waste in the container.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and well-ventilated.[6]
-
The storage area should be away from sources of ignition and incompatible chemicals.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Provide the disposal company with accurate information about the waste stream.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
EPA Hazardous Waste Classification
Based on its flammability (flash point < 60°C), this compound would likely be classified under the EPA hazardous waste code D001 for ignitability .[4][8][9] It is the responsibility of the waste generator to ensure proper classification in accordance with the Resource Conservation and Recovery Act (RCRA).[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.
References
- 1. Cas 38557-29-8,this compound | lookchem [lookchem.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 1-Iodocyclobutane-1-carbaldehyde | C5H7IO | CID 90214451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. actenviro.com [actenviro.com]
- 5. walchem.com [walchem.com]
- 6. coleparmer.com [coleparmer.com]
- 7. This compound|38557-29-8|lookchem [lookchem.com]
- 8. pwaste.com [pwaste.com]
- 9. my.alfred.edu [my.alfred.edu]
Essential Safety and Operational Guide for Handling Iodocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling, storage, and disposal of Iodocyclobutane (CAS No. 38557-29-8). Adherence to these procedures is critical to ensure personnel safety and mitigate environmental hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reactive alkyl halide that requires careful handling to prevent exposure. The primary hazards include potential skin and eye irritation, and possible toxicity if inhaled or ingested. The following table summarizes the required personal protective equipment.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact. |
| Body Protection | A laboratory coat made of a non-absorbent material such as polyethylene-coated polypropylene. | Protects against spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary. | Minimizes inhalation of vapors. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Location: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use caution when dispensing to avoid splashes. Grounding and bonding may be necessary to prevent static discharge, which could be an ignition source.
-
Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
Hygiene: Wash hands thoroughly after handling.
Storage Plan:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Protect from light, as this compound may be light-sensitive.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2] Improper disposal can lead to environmental contamination.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-halogenated organic waste.[2][3] Collect in a dedicated, properly labeled hazardous waste container.[4]
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Storage of Waste: Keep the waste container tightly sealed and store it in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
